3,5-Dimethoxy-4-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYZXQMGSYROEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454980 | |
| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-27-4 | |
| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde
CAS Number: 1011-27-4
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, spectroscopic data, plausible synthetic routes, and known biological activities.
Chemical and Physical Properties
This compound is an organic compound featuring a benzaldehyde core with two methoxy groups and one methyl group substituting the aromatic ring.[1] These substitutions create an electron-rich aromatic system, influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1011-27-4 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Monoisotopic Mass | 180.07864 Da | [3] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Purity | Commonly available at ≥97% | [1] |
| Predicted XlogP | 1.7 | [3] |
| SMILES | CC1=C(C=C(C=C1OC)C=O)OC | [3] |
| InChI | InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | [3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public repositories. The following tables provide predicted mass spectrometry data and comparative NMR data from structurally similar compounds to aid in characterization.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 181.08592 | 134.2 |
| [M+Na]⁺ | 203.06786 | 144.3 |
| [M-H]⁻ | 179.07136 | 138.9 |
| [M]⁺ | 180.07809 | 139.4 |
| Data sourced from PubChemLite, predicted using CCSbase.[3] |
Table 3: Comparative ¹H NMR Data of Related Benzaldehydes (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 3,5-Dimethoxybenzaldehyde | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃) |
| 3-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.66 (s, 2H, Ar-H), 7.39 (t, 2H, Ar-H), 2.41 (s, 3H, -CH₃) |
| 4-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.77 (t, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, -CH₃) |
| Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1] |
Table 4: Comparative ¹³C NMR Data of Related Benzaldehydes (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| 3,5-Dimethoxybenzaldehyde | 192.0 (C=O), 161.2 (Ar-C-O), 138.5 (Ar-C-CHO), 107.5 (Ar-C-H), 106.8 (Ar-C-H), 55.7 (-OCH₃) |
| 3-Methylbenzaldehyde | 192.6 (C=O), 138.9 (Ar-C), 136.5 (Ar-C), 135.3 (Ar-C), 130.0 (Ar-C), 128.9 (Ar-C), 127.2 (Ar-C), 21.2 (-CH₃) |
| 4-Methylbenzaldehyde | 192.5 (C=O), 137.3 (Ar-C), 135.3 (Ar-C), 129.1 (Ar-C), 127.9 (Ar-C), 71.8 (-CH₃) |
| Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1] |
Table 5: Characteristic Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 | Strong | C-H Stretch (Aromatic and Aliphatic) |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1200-1000 | Strong | C-O Stretch (Methoxy) |
| Note: These are general characteristic frequencies for substituted benzaldehydes. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for this compound is 2,6-dimethoxytoluene.
Materials:
-
2,6-Dimethoxytoluene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution (aqueous)
-
Hydrochloric acid (for work-up, if necessary)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[6]
-
Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.
General Protocol for Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
-
Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The compound will be separated based on its retention time and then ionized (typically by electron ionization - EI).
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[7] They serve as precursors for compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
Biological Activity: this compound has been identified as a phenylacetic compound found in plants.[2] It has been reported to possess phenolic properties and to interact with the tumor necrosis factor (TNF) pathway.[2] Some studies suggest it can induce pro-inflammatory cytokines.[2] Additionally, it has shown inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[2]
Research on benzaldehyde derivatives has also pointed towards their interaction with key cellular signaling pathways. For instance, some benzaldehydes have been shown to suppress the binding activity of the 14-3-3ζ protein to other signaling proteins, a mechanism relevant in cancer research.[8] Furthermore, benzaldehyde has been implicated in stimulating autophagy through the sonic hedgehog (Shh) signaling pathway in specific cellular contexts.[9]
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4), an aromatic aldehyde with applications in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key physical data, detailed experimental protocols for its determination, and a logical workflow for the physical characterization of similar organic compounds.
Core Physical and Chemical Properties
This compound is an organic compound characterized by a benzaldehyde core substituted with two methoxy groups at positions 3 and 5, and a methyl group at position 4.[1] This substitution pattern influences its physical and chemical behavior, including its solubility and reactivity.
Data Presentation: A Summary of Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 93-94 °C | [3] |
| Boiling Point | 294.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [4] |
| Organic Solvent Solubility | Soluble in hot methanol, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). Enhanced solubility in organic solvents is a key characteristic.[1][4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables present the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~7.0 | s | 2H | Aromatic (H-2, H-6) |
| ~3.9 | s | 6H | Methoxy (-OCH₃) |
| ~2.2 | s | 3H | Methyl (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic (C-3, C-5) |
| ~140 | Aromatic (C-1) |
| ~130 | Aromatic (C-4) |
| ~108 | Aromatic (C-2, C-6) |
| ~56 | Methoxy (-OCH₃) |
| ~16 | Methyl (-CH₃) |
Note: Specific chemical shifts may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1690 - 1705 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1205 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |
| ~1060 | Strong | C-O Stretch (Methoxy) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 180 | Molecular Ion [M]⁺ |
| 179 | [M-H]⁺ |
| 151 | [M-CHO]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of an organic compound such as this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a column of 2-3 mm in height.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point (Siwoloboff's Method)
This micro-method is suitable for determining the boiling point of a small quantity of a liquid organic compound.
Methodology:
-
Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube is attached to a thermometer and heated gently in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
Determination of Solubility (Qualitative)
This protocol outlines a qualitative assessment of a compound's solubility in various solvents.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.
-
Solvent Addition: 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added to the test tube.
-
Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is observed to determine if it has completely dissolved. If the compound dissolves, it is recorded as "soluble." If it remains as a solid precipitate, it is "insoluble." If some, but not all, of the solid dissolves, it is "sparingly soluble."
-
Heating: For compounds that are insoluble at room temperature, the test tube can be gently warmed in a water bath to assess solubility at elevated temperatures.
Spectroscopic Analysis Protocols
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS).
Methodology:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. The background is automatically subtracted from the sample spectrum.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector measures the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of an unknown organic solid, a process applicable to compounds like this compound.
Caption: Logical workflow for the physical and spectroscopic characterization of an organic solid.
References
A Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No. 1011-27-4), a substituted aromatic aldehyde. It details the known chemical, physical, and biological properties of this compound. Due to the limited availability of extensive experimental data for this compound in public literature, this document also presents illustrative data and protocols based on its well-characterized parent compound, 3,5-Dimethoxybenzaldehyde, to serve as a practical reference for researchers. The guide covers physicochemical properties, spectroscopic analysis, potential synthetic routes, biological activity, and detailed experimental workflows relevant to drug discovery and development.
Introduction and Physicochemical Properties
This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and pharmaceutical research. Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups at positions 3 and 5, and a methyl group at position 4. While it is available as a research chemical, comprehensive experimental data remains scarce in peer-reviewed literature.
One supplier notes that the compound has been associated with tumor necrosis factor (TNF) and phenolic properties, can stimulate pro-inflammatory cytokines like TNF-α and IL-1β, and has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.
The following tables summarize the known properties of this compound and, for comparative and illustrative purposes, the well-documented properties of its parent compound, 3,5-Dimethoxybenzaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1011-27-4 | |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [2] |
| SMILES | CC1=C(C=C(C=C1OC)C=O)OC | [1] |
| InChI | InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Table 2: Illustrative Physicochemical Properties of 3,5-Dimethoxybenzaldehyde
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 7311-34-4 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 45-48 °C | [5] |
| Boiling Point | 151 °C at 16 mmHg |
| Water Solubility | Insoluble |[5] |
Spectroscopic Data and Analysis (Illustrative)
No formal experimental spectra for this compound are publicly available. However, predicted mass spectrometry data indicates expected adducts at m/z values of 181.08592 [M+H]⁺ and 203.06786 [M+Na]⁺.[1]
For reference, the experimental spectroscopic data for the parent compound, 3,5-Dimethoxybenzaldehyde , are provided below. These data are crucial for structural elucidation and purity assessment.
Table 3: ¹H NMR Data for 3,5-Dimethoxybenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
|---|---|---|---|---|
| 9.98 | Singlet | 1H | Aldehyde (-CHO) | [6] |
| 7.51 | Doublet | 2H | Aromatic (H-2, H-6) | [6] |
| 7.41 | Singlet | 1H | Aromatic (H-4) | [6] |
| 3.82 | Singlet | 6H | Methoxy (-OCH₃) | [6] |
(Solvent: DMSO-d6)
Table 4: ¹³C NMR Data for 3,5-Dimethoxybenzaldehyde
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
|---|---|---|
| 193.0 | Aldehyde Carbonyl (C=O) | [6] |
| 159.8 | Aromatic (C-3, C-5) | [6] |
| 137.6 | Aromatic (C-1) | [6] |
| 122.5, 121.0 | Aromatic (C-2, C-6) | [6] |
| 112.9 | Aromatic (C-4) | [6] |
| 55.4 | Methoxy (-OCH₃) | [6] |
(Solvent: DMSO-d6)
Table 5: Key Infrared (IR) Spectroscopy Data for Aldehydes
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2900-3000 | Medium-Strong | C-H Stretch (Aromatic) |
| ~2850 and ~2750 | Medium (often two bands) | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1200-1000 | Strong | C-O Stretch (Methoxy) |
Synthesis and Reaction Pathways
As a versatile building block, 3,5-Dimethoxybenzaldehyde (and by extension, its derivatives) is frequently used in carbon-carbon bond-forming reactions to create more complex molecules with significant biological activity.[10] A primary example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[10]
The following diagram illustrates a general workflow for synthesizing biologically active chalcones from a substituted benzaldehyde, a common application in drug development.
Biological Activity and Potential Signaling Pathways
As noted, this compound has been reported to possess antibacterial and pro-inflammatory properties. The broader class of molecules derived from its parent compound, 3,5-Dimethoxybenzaldehyde, has been studied more extensively.
Chalcones and stilbenes synthesized from 3,5-Dimethoxybenzaldehyde have demonstrated significant anti-inflammatory and anticancer activities.[10] For instance, certain chalcone derivatives exert their effects by inhibiting key inflammatory signaling pathways such as the Akt/NF-κB pathway.[10] The Akt pathway is a critical regulator of cell survival, and its downstream effector, NF-κB, is a master regulator of the inflammatory response. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
The following diagram illustrates the potential mechanism of action for a bioactive derivative, which represents a plausible area of investigation for novel compounds synthesized from this compound.
Experimental Protocols
The following sections provide detailed, standardized protocols for the characterization and synthesis of substituted benzaldehydes, which are directly applicable to the study of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a small vial.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Sample (~1-2 mg)
-
Potassium Bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Place ~100 mg of dry KBr powder into an agate mortar. Add ~1-2 mg of the sample. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a small amount of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Protocol: Illustrative Synthesis of a Chalcone Derivative
Objective: To synthesize (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This serves as a model reaction for 3,5-disubstituted benzaldehydes.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
2-Methoxyacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 3,5-Dimethoxybenzaldehyde (1 equivalent) and 2-Methoxyacetophenone (1 equivalent) in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise. A color change and/or formation of a precipitate may be observed.
-
Reaction Progression: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterization: Dry the purified product and confirm its structure and purity using NMR, IR, and mass spectrometry.
Conclusion
This compound is a chemical with established antibacterial and potential immunomodulatory activity. While it holds promise as a building block for more complex pharmaceutical agents, a significant gap exists in the public domain regarding its detailed experimental characterization and specific synthetic protocols. This guide has consolidated the available information and provided illustrative data and workflows based on its parent compound, 3,5-Dimethoxybenzaldehyde. These models offer a robust framework for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound and its future derivatives. Further investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its mechanisms of biological action.
References
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3,5-Dimethoxybenzaldehyde | CAS#:7311-34-4 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. benchchem.com [benchchem.com]
Unraveling the Molecular Weight of 3,5-Dimethoxy-4-methylbenzaldehyde
A Comprehensive Analysis for Researchers and Drug Development Professionals
The precise molecular weight of a compound is a cornerstone of chemical and pharmaceutical research. For 3,5-Dimethoxy-4-methylbenzaldehyde, a compound of interest in various scientific domains, an accurate determination of its molecular weight is crucial for experimental design, stoichiometric calculations, and analytical characterization. This technical guide provides a detailed breakdown of the molecular weight of this compound, based on its chemical formula and the atomic weights of its constituent elements.
Molecular Formula and Composition
This compound is a substituted benzaldehyde with the chemical formula C₁₀H₁₂O₃.[1] This formula indicates that each molecule of the compound is composed of:
-
10 Carbon (C) atoms
-
12 Hydrogen (H) atoms
-
3 Oxygen (O) atoms
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are:
-
Carbon (C): Approximately 12.011 amu.[2]
The molecular weight of this compound is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)
(10 × 12.011) + (12 × 1.008) + (3 × 15.999) = 120.11 + 12.096 + 47.997 = 180.203 g/mol
For practical laboratory purposes, the molecular weight is often rounded to two decimal places, yielding 180.20 g/mol .[9]
Quantitative Data Summary
For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.
| Element/Compound | Symbol/Formula | Quantity | Atomic Weight (amu) | Total Weight Contribution (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| This compound | C₁₀H₁₂O₃ | 1 | 180.203 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.
Detailed Methodology for Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M]+ or [M+H]+) is identified to confirm the molecular weight.
Logical Relationship Diagram
The following diagram illustrates the logical process of determining the molecular weight of this compound.
Caption: Logical workflow for molecular weight determination.
References
- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. princeton.edu [princeton.edu]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Oxygen, atomic [webbook.nist.gov]
- 9. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 3,5-Dimethoxy-4-methylbenzaldehyde, an important aromatic aldehyde with applications in organic synthesis and the development of pharmaceutical compounds. The described methodology is based on established chemical transformations, ensuring a reproducible and efficient approach.
I. Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process. The pathway commences with the synthesis of the key intermediate, 2,6-dimethoxy-4-methylphenol, from the commercially available 2,6-dimethoxyphenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde functionality at the para position, yielding the desired product. The Duff reaction is a suitable and effective method for this formylation step, given its utility in the ortho- and para-formylation of electron-rich phenols.
II. Quantitative Data
The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.
Table 1: Properties of Reactants and Intermediates
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethoxyphenol | 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | Solid | 53-55 | 235-236 |
| Formaldehyde (37% aq. soln.) | Methanal | CH₂O | 30.03 | Liquid | -92 | -19 |
| Sodium Hydroxide | Sodium Hydroxide | NaOH | 40.00 | Solid | 318 | 1388 |
| 2,6-dimethoxy-4-(hydroxymethyl)phenol | (4-hydroxy-3,5-dimethoxyphenyl)methanol | C₉H₁₂O₄ | 184.19 | Solid | 114-116 | - |
| Hydrogen | Dihydrogen | H₂ | 2.02 | Gas | -259.14 | -252.87 |
| Platinum-alumina catalyst | - | - | - | Solid | - | - |
| Methanol | Methanol | CH₃OH | 32.04 | Liquid | -97.6 | 64.7 |
| 2,6-Dimethoxy-4-methylphenol | 2,6-Dimethoxy-4-methylphenol | C₉H₁₂O₃ | 168.19 | Solid | 78-80 | - |
| Hexamethylenetetramine (HMTA) | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane | C₆H₁₂N₄ | 140.19 | Solid | 280 (subl.) | - |
| Trifluoroacetic acid (TFA) | 2,2,2-Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Liquid | -15.4 | 72.4 |
Table 2: Properties of the Final Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | This compound | C₁₀H₁₂O₃ | 180.20 | Solid | 70-72 | - |
III. Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2,6-Dimethoxy-4-methylphenol
This procedure involves a two-stage process: hydroxymethylation of 2,6-dimethoxyphenol followed by hydrogenolysis of the resulting benzyl alcohol.
Part A: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol
-
In a suitable reaction vessel, combine 2,6-dimethoxyphenol (310 g), 37 wt% aqueous formaldehyde solution (300 g), and a 10 wt% aqueous solution of sodium hydroxide (810 g).
-
Stir the reaction mixture at 25°C for 60 hours.
-
After the reaction is complete, carefully neutralize the mixture with sulfuric acid.
-
The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, will precipitate. Collect the solid by filtration and dry. This should yield approximately 80 g of the product.[1][2]
Part B: Synthesis of 2,6-Dimethoxy-4-methylphenol
-
In a high-pressure autoclave, place the 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g) obtained from the previous step, methanol (320 ml), and a platinum-alumina catalyst (0.375 wt%).
-
Pressurize the autoclave with hydrogen gas to 199 kg/cm ²-G.
-
Heat the reaction mixture to 200°C and maintain these conditions with stirring for 4 hours.
-
After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
-
Evaporate the methanol to obtain the crude product.
-
Purify the crude product by recrystallization to yield approximately 15 g of 2,6-dimethoxy-4-methylphenol.[1][2]
Step 2: Formylation of 2,6-Dimethoxy-4-methylphenol via the Duff Reaction
This procedure utilizes the Duff reaction for the para-formylation of the synthesized 2,6-dimethoxy-4-methylphenol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol (16.8 g, 0.1 mol) in trifluoroacetic acid (150 ml).
-
To this solution, add hexamethylenetetramine (HMTA) (14.0 g, 0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (500 ml) to hydrolyze the intermediate imine.
-
Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
IV. Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway for this compound.
Duff Reaction Mechanism
Caption: Simplified mechanism of the Duff reaction.
References
Spectroscopic Profile of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4).[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from publicly available databases. It is intended to serve as a reliable reference for the identification and characterization of this compound.
The empirical formula for this compound is C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.
Note: The following NMR data are predicted based on analogous structures and standard chemical shift values. Experimental values may vary slightly depending on the solvent and instrument conditions.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and methyl protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.85 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.05 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~3.85 | Singlet | 6H | Methoxy (-OCH₃) |
| ~2.20 | Singlet | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide information on all ten carbon atoms in the structure.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~191.5 | Aldehyde Carbonyl (C=O) |
| ~160.0 | Aromatic (C-3, C-5) |
| ~137.0 | Aromatic (C-1) |
| ~125.0 | Aromatic (C-4) |
| ~107.0 | Aromatic (C-2, C-6) |
| ~56.0 | Methoxy (-OCH₃) |
| ~16.0 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are detailed below.
| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2850 and ~2750 | Medium-Weak (often a doublet) | Aldehyde C-H Stretch (Fermi resonance) |
| ~2950-2820 | Medium | Aliphatic C-H Stretch (methyl & methoxy) |
| ~1700-1685 | Strong | C=O Stretch (conjugated aldehyde) |
| ~1600 and ~1470 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O Stretch (aryl ethers) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 180.07864 Da.[4] The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.08592 |
| [M+Na]⁺ | 203.06786 |
| [M-H]⁻ | 179.07136 |
| [M+NH₄]⁺ | 198.11246 |
| [M+K]⁺ | 219.04180 |
| [M]⁺ | 180.07809 |
Experimental Protocols
The following sections describe standardized methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR Spectrometer.
-
Materials:
-
This compound (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
5 mm NMR tubes.
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of the deuterated solvent in a clean vial.
-
Sample Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the signals in the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups within the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Materials:
-
This compound (solid)
-
Potassium Bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
-
Procedure:
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr. Press the resulting powder into a thin, transparent pellet using a pellet press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Procedure (General):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via the appropriate inlet (GC or LC).
-
Ionization: The sample molecules are ionized (e.g., via EI or ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Logical Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
The Biological Activity of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of 3,5-Dimethoxy-4-methylbenzaldehyde, a Versatile Aromatic Aldehyde.
Introduction
This compound is an aromatic aldehyde that has garnered interest within the scientific community as a versatile building block in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the benzene ring, influences its chemical reactivity and the pharmacological properties of its derivatives. While direct and extensive research on the intrinsic biological activities of this compound is limited, studies on structurally similar compounds and its derivatives have revealed a spectrum of potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antifungal properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it may modulate.
Data Presentation: A Summary of Biological Activities
Quantitative data on the biological activities of this compound is not extensively available in the current literature. However, by examining structurally related benzaldehyde derivatives, we can infer its potential efficacy. The following tables summarize the biological activities of analogous compounds, providing a valuable reference for future investigations into this compound.
Table 1: Antioxidant Activity of Substituted Benzaldehydes
| Compound | Assay | IC50 Value | Reference |
| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | High Activity | [1] |
| 2,5-Dihydroxybenzaldehyde | DPPH Radical Scavenging | 0.85 ± 0.04 (Trolox Equivalents) | [2] |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol | Radical Scavenging | Potent Antioxidant | [3] |
Note: A lower IC50 value indicates higher antioxidant activity. Data for this compound is not currently available.
Table 2: Anti-inflammatory Activity of Substituted Benzaldehydes
| Compound | Cell Line | Parameter Measured | IC50 Value / Effect | Reference |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | [4] |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol | RAW 264.7 | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Repressed production | [3][4] |
Note: Data for this compound is not currently available.
Table 3: Cytotoxic Activity of Substituted Benzaldehydes
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (Breast Cancer) | MTT | 20 µg/mL | [5] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (Breast Cancer) | MTT | 25 µg/mL | [5] |
| Benzaldehyde Derivatives | Various Cancer Cell Lines | MTT | Varies | [6] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data for this compound is not currently available.
Table 4: Antifungal Activity of Substituted Benzaldehydes
| Compound | Fungal Strain | MIC (mM) | Reference |
| 3,5-Dimethoxybenzaldehyde | Saccharomyces cerevisiae (slt2Δ, bck1Δ mutants) | 1.0 - 5.0 | [7] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus (sakAΔ, mpkCΔ mutants) | 0.8 (100% inhibition) | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data for this compound is not currently available, but data for its isomer is presented.
Signaling Pathways and Mechanisms of Action
Benzaldehyde derivatives have been shown to exert their biological effects through the modulation of key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on benzaldehyde derivatives suggest they can inhibit this pathway, thereby reducing inflammation.[3][4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some benzaldehyde derivatives have been shown to interfere with this pathway.[3][4]
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is still emerging, the activities of its structural analogs strongly suggest its potential as an antioxidant, anti-inflammatory, anticancer, and antifungal agent. The provided experimental protocols offer a standardized framework for the systematic evaluation of these properties. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound to fully realize its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is also warranted to pave the way for its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde Derivatives and Analogs
Introduction
This compound is an aromatic aldehyde that serves as a versatile and crucial building block in organic synthesis.[1][2] Its specific substitution pattern, with two electron-donating methoxy groups and a methyl group, makes it a valuable precursor for the creation of a wide array of complex and biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs, with a primary focus on chalcones, stilbenes, and Schiff bases. These classes of compounds have garnered significant interest in the scientific community for their promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]
This document details the synthetic methodologies, presents quantitative biological data, and illustrates the key signaling pathways and experimental workflows relevant to the study of these compounds.
Synthesis of Key Derivatives and Analogs
The aldehyde functional group of this compound and its analogs is the primary site for synthetic modification, commonly through condensation and olefination reactions.
Chalcone Derivatives
Chalcones, which feature an α,β-unsaturated carbonyl system, are a prominent class of derivatives with significant therapeutic potential.[1] They are typically synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1]
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one [1]
-
Materials: 3,5-dimethoxybenzaldehyde, 4'-hydroxyacetophenone, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl), Distilled water.[1]
-
Procedure:
-
Prepare a solution of sodium hydroxide (1.4 mmol) in 5 mL of water.
-
Dissolve 4'-hydroxyacetophenone (1.2 mmol) in 20 mL of ethanol.
-
Add the NaOH solution to the ethanolic solution of 4'-hydroxyacetophenone and stir at 0°C.
-
Add 3,5-dimethoxybenzaldehyde (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute HCl.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the chalcone product.
-
Stilbene Derivatives
Stilbenes are another important class of compounds, structurally related to the well-known antioxidant resveratrol.[3][4] The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods for their synthesis, involving the olefination of the aldehyde.[3][4]
Experimental Protocol: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene via Wittig Reaction [3]
-
Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Nitrobenzyltriphenylphosphonium bromide (5.0 g, 10.5 mmol), Sodium methoxide (NaOMe) (0.59 g, 11 mmol), Anhydrous Methanol, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).[3]
-
Procedure:
-
In a flask, dissolve 4-nitrobenzyltriphenylphosphonium bromide in anhydrous methanol.
-
Prepare a separate solution of sodium methoxide in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The appearance of a deep orange-red color signifies the formation of the ylide. Stir for 30 minutes.
-
Dissolve 3,5-dimethoxybenzaldehyde in anhydrous methanol and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash it with saturated NaHCO₃ solution and brine, then dry it over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer. Purify the crude product using column chromatography on silica gel to obtain the final stilbene product.
-
Schiff Base Derivatives
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[1] These compounds contain an imine or azomethine group and have been extensively studied for their therapeutic potential.[1]
Experimental Protocol: General Synthesis of Schiff Bases [1][5]
-
Materials: 3,5-dimethoxybenzaldehyde (or a suitable analog), a primary amine, Ethanol.
-
Procedure:
-
Dissolve the primary amine (e.g., 2-aminobenzenethiol, 10 mmol) in absolute ethanol (20 mL).[5]
-
Separately, dissolve the benzaldehyde derivative (10 mmol) in ethanol (20 mL).[5]
-
Mix the two solutions and reflux the mixture for several hours.[5]
-
Cool the reaction mixture to room temperature, allowing the Schiff base to precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Biological Activities and Therapeutic Applications
Derivatives of this compound exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various human cancer cell lines.[1][6]
-
Chalcones and Schiff Bases: These compounds have shown promising anticancer properties.[1] Their mechanism often involves the induction of apoptosis. Chalcone derivatives can modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes programmed cell death.[1]
-
Stilbenes: Analogs of resveratrol, such as 3,5,4'-trimethoxy-trans-stilbene, have been shown to inhibit the invasion of cancer cells by suppressing signaling pathways like MAPK and reducing the expression of matrix metalloproteinases (MMPs).[7]
-
Tubulin Polymerization Inhibition: Certain trimethoxyphenyl derivatives act as potent inhibitors of tubulin polymerization, a mechanism similar to the anticancer agent combretastatin A-4.[4][8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[4]
Anti-inflammatory Effects
Methoxy-substituted resveratrol analogs have demonstrated significant anti-inflammatory properties by suppressing key signaling pathways.[9]
-
MAPK and NF-κB Inhibition: Compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene effectively suppress the lipopolysaccharide (LPS)-induced activation of MAPK (p38, JNK) and NF-κB signaling pathways in RAW 264.7 cells.[9] This leads to a reduction in the production of pro-inflammatory mediators.
Antimicrobial Activity
These derivatives have also been evaluated for their ability to combat microbial infections.
-
Antifungal Activity: 3,5-Dimethoxybenzaldehyde and its derivatives have shown direct antifungal activity, particularly against fungi with compromised cell wall integrity.[3] Other analogs, like 3,4,5-trimethoxybenzaldehyde, are effective against Candida albicans, inhibiting its adhesion and biofilm formation.[10]
-
Antibacterial Activity: Chalcones derived from substituted benzaldehydes have exhibited varying degrees of antibacterial activity.[11] Thiosemicarbazone derivatives have also shown moderate activity against strains of Salmonella.[12]
Neuroprotective Effects
The potential of these compounds in the treatment of neurodegenerative diseases is an active area of research.
-
Antioxidant and Anti-excitotoxic Effects: Certain chromene derivatives have been shown to protect primary cultured rat cortical cells from excitotoxic neuronal damage and oxidative stress.[13]
-
Modulation of Signaling Pathways: The neuroprotective effects can be mediated through the activation of pathways like ERK-CREB, which are crucial for neuronal survival.[13] Other derivatives have been shown to delay retinal degeneration by activating the BDNF-TrkB pathway.[14]
Data Presentation: Biological Activity
The following tables summarize some of the reported quantitative data for various derivatives.
Table 1: Anticancer Activity of Selected Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Stilbene | 3,4,5,4′-Tetramethoxy-trans-stilbene | LNCaP, HT-29, HepG2 | 1-5 | [15] |
| Stilbene | 3,4,4′,5-Tetramethoxy-stilbene | PC-3 | 3 | [15] |
| Stilbene | Resveratrol | PC-3 | 16 | [15] |
| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 9 | HepG2 | 1.38 | [8] |
| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 10 | HepG2 | 3.21 | [8] |
| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 11 | HepG2 | 2.15 | [8] |
| Oxazolone | Podophyllotoxin (Reference) | HepG2 | 0.09 | [8] |
Table 2: Antimicrobial Activity of Selected Analogs
| Compound | Microorganism | MIC | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 µg/mL | [12] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 µg/mL | [12] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 µg/mL | [12] |
| 3,4,5-trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | [10] |
| 2,4,6-trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the roles these compounds play.
Signaling Pathway Diagrams
Caption: Generalized apoptotic signaling pathway activated by anticancer agents.[1]
Caption: Inhibition of MAPK and NF-κB signaling by methoxy stilbene derivatives.[9]
Caption: Signaling pathway of Combretastatin A-4 and its analogs.[4]
Experimental Workflow Diagrams
Caption: Workflow for the synthesis and evaluation of anticancer agents.[1]
Key Experimental Methodologies
MTT Assay for Cytotoxicity Assessment
The cytotoxic effects of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
-
General Procedure:
-
Seed human cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.[1]
-
Conclusion and Future Directions
This compound and its analogs are undeniably valuable scaffolds in medicinal chemistry and drug discovery. The derivatives, particularly chalcones, stilbenes, and Schiff bases, exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The synthetic routes to these compounds are generally well-established and efficient, allowing for the generation of diverse chemical libraries for screening.[1][4]
Future research should continue to focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the lead compounds is necessary to enhance their potency, selectivity, and pharmacokinetic profiles.[1]
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways is crucial for the rational design of next-generation therapeutics.[1]
-
In Vivo Studies: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy and safety.
-
Neuroprotection: The neuroprotective potential of these compounds is a burgeoning field that warrants deeper investigation, particularly for applications in neurodegenerative diseases like Alzheimer's.[13][16]
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 12. scirp.org [scirp.org]
- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, has garnered interest within the scientific community for its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its synthesis and characterization, presents its known biological activities, and explores the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is an organic compound featuring a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions and a methyl group at the 4 position.[1] While its isomers, such as 2,5-dimethoxy-4-methylbenzaldehyde, are well-documented as precursors in the synthesis of psychoactive compounds, the history and biological role of this compound are less extensively reviewed.[2][3] This guide consolidates the available information on this specific isomer, providing a detailed examination of its chemical and biological profile. The compound is found in the fructus of certain plants and has demonstrated potential as a modulator of inflammatory responses and as an antimicrobial agent.
Discovery and History
The precise historical details of the first synthesis or isolation of this compound are not prominently documented in readily available scientific literature. Its existence and basic properties are confirmed through its commercial availability from various chemical suppliers and its assigned CAS number, 1011-27-4.[4][5][6][7] The scientific focus on related isomers has historically overshadowed dedicated research into this particular compound. However, its identification in plant extracts suggests a natural origin and a potential for ethnobotanical relevance that may predate its first chemical synthesis. Further archival research into older chemical literature may yet uncover the seminal report of its discovery.
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound can be characterized by various analytical techniques. The following tables summarize key quantitative data for the compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, almond-like | [1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR Spectroscopy | Data not available in search results. |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 181.08592 |
Table 3: Spectroscopic Data for 3,5-Dimethoxybenzaldehyde
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃) | [8] |
| ¹³C NMR (CDCl₃, ppm) | 192.0 (C=O), 161.2 (C-3, C-5), 138.5 (C-1), 107.5 (C-2, C-6), 106.8 (C-4), 55.7 (-OCH₃) | [8] |
| IR (cm⁻¹) | ~2900 (C-H stretch), ~2850 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 (aromatic C=C stretch) | [8] |
| Mass Spectrometry (m/z) | 166 (M⁺), 165, 135 |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available search results. However, synthetic routes for structurally similar compounds, such as its isomers, can provide a foundational methodology. The synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, for example, has been achieved through the Gattermann reaction of 2,5-dimethoxytoluene.[2] A plausible synthetic approach for this compound could involve the formylation of 3,5-dimethoxytoluene.
General Spectroscopic Analysis Workflow
The following outlines a general workflow for the spectroscopic characterization of a synthesized or isolated sample of this compound.
References
- 1. CAS 1011-27-4: Benzaldehyde, 3,5-dimethoxy-4-methyl- [cymitquimica.com]
- 2. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 3. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:1011-27-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. 1011-27-4 CAS Manufactory [m.chemicalbook.com]
- 6. This compound | 1011-27-4 [sigmaaldrich.com]
- 7. arctomsci.com [arctomsci.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Stilbenes using 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes are a class of organic compounds that feature a 1,2-diphenylethylene core structure. They and their derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A key precursor for the synthesis of various substituted stilbenes is 3,5-Dimethoxy-4-methylbenzaldehyde. This document provides detailed application notes and experimental protocols for the synthesis of stilbenes utilizing this versatile starting material, focusing on established synthetic methodologies such as the Wittig and Horner-Wadsworth-Emmons reactions.
Synthetic Methodologies
The synthesis of stilbenes from this compound can be effectively achieved through several olefination reactions. The choice of method often influences the stereoselectivity (the preferential formation of either the E or Z isomer) and overall yield of the reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with a carbonyl compound. This method is known for its versatility and tolerance of a wide range of functional groups. While it can produce a mixture of E and Z isomers, the stereochemical outcome can often be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. A key advantage of the HWE reaction is that it generally favors the formation of the thermodynamically more stable E-alkene with high stereoselectivity.[1] The byproducts of the HWE reaction are water-soluble phosphate esters, which are more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for the synthesis of stilbene derivatives using substituted benzaldehydes, providing a comparative perspective on expected yields and stereoselectivity.
| Reaction | Benzaldehyde Derivative | Key Reagents | Product | Yield (%) | Stereoselectivity (E/Z) | Reference |
| Wittig | 3,5-Dimethoxybenzaldehyde | 4-Methoxybenzyltriphenylphosphonium bromide, Potassium tert-butoxide | (Z/E)-3,4',5-Trimethoxystilbene | Mixture | Not specified | [1] |
| HWE | 3,5-Dimethoxybenzaldehyde | Diethyl (4-methoxybenzyl)phosphonate, KOH | (E)-3,4',5-Trimethoxystilbene | Not specified | Predominantly E | [1] |
| HWE | Anisaldehyde | Diethyl (3,5-dimethoxybenzyl)phosphonate, NaH | (E)-3,4',5-Trimethoxystilbene | 35% | Predominantly E | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative stilbene derivative, (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene, from this compound using the Horner-Wadsworth-Emmons reaction.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene
Materials:
-
This compound
-
Diethyl (4-methoxybenzyl)phosphonate
-
Potassium hydroxide (KOH), powdered
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and diethyl (4-methoxybenzyl)phosphonate (1.5 eq) in anhydrous THF.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (3.0 eq).
-
Reaction: Vigorously stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Remove the THF using a rotary evaporator.
-
Add water (30 mL) and a 1:1 mixture of hexanes and ethyl acetate (50 mL) to the residue.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the hexanes/ethyl acetate mixture (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-3,5-Dimethoxy-4-methyl-4'-methoxystilbene.[1]
-
Visualizations
Synthetic Workflow: Horner-Wadsworth-Emmons Reaction
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of a stilbene derivative.
Logical Relationship: Wittig vs. HWE Reaction
Caption: Key differences between the Wittig and Horner-Wadsworth-Emmons reactions for stilbene synthesis.
References
Application Notes and Protocols: Claisen-Schmidt Condensation with 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. This Application Note provides a detailed protocol for the synthesis of a specific chalcone, (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one, through the condensation of 3,5-Dimethoxy-4-methylbenzaldehyde and acetophenone. Chalcones are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antifungal properties. The synthesized chalcone, with its specific substitution pattern, represents a promising scaffold for further investigation and development in drug discovery programs.
Reaction Scheme
The Claisen-Schmidt condensation proceeds via a base-catalyzed reaction between an aldehyde lacking α-hydrogens and a ketone. In this protocol, this compound reacts with acetophenone in the presence of a strong base, such as sodium hydroxide, to yield the target chalcone.
Caption: General reaction scheme for the Claisen-Schmidt condensation of this compound with acetophenone.
Experimental Protocols
This section details two primary protocols for the synthesis of (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one: a traditional solution-phase method and a solvent-free approach.
Protocol 1: Solution-Phase Synthesis
This method employs an alcoholic solvent for the reaction.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A precipitate of the chalcone may form during this time.
-
Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding 10% aqueous HCl until it is neutral to pH paper.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis
This environmentally friendly method is performed by grinding the reactants together.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Filtration apparatus
Procedure:
-
Grinding: In a mortar, combine this compound (1.0 equivalent), acetophenone (1.0 equivalent), and solid sodium hydroxide (1.0-1.5 equivalents).
-
Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will likely turn into a paste and may solidify as the product forms.
-
Work-up and Neutralization: Add a small amount of crushed ice and water to the mortar and continue to grind to break up the solid. Neutralize the mixture with 10% aqueous HCl.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Drying and Purification: Dry the product and recrystallize from ethanol if necessary.
Data Presentation
Table 1: Reagent Properties and Molar Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| This compound | C₁₀H₁₂O₃ | 180.20 | 1.0 |
| Acetophenone | C₈H₈O | 120.15 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 - 3.0 |
Table 2: Product Characterization (Expected)
| Property | Data |
| Chemical Name | (E)-1-phenyl-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.34 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
| Yield | >80% (typical) |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: δ 7.9-8.1 (d, 2H), 7.4-7.6 (m, 3H), 7.8 (d, 1H, J≈15 Hz), 7.5 (d, 1H, J≈15 Hz), 6.8 (s, 2H), 3.9 (s, 6H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: δ 190-191 (C=O), 160-161 (C-OMe), 144-145 (C=C), 138-139 (Ar-C), 132-133 (Ar-CH), 130-131 (Ar-C), 128-129 (Ar-CH), 121-122 (C=C), 104-105 (Ar-CH), 56-57 (OMe), 16-17 (Me) |
| IR (KBr, cm⁻¹) | Expected peaks: ~1650-1660 (C=O stretch), ~1590-1600 (C=C stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch) |
Biological Applications and Signaling Pathways
Chalcones derived from substituted benzaldehydes have shown promising biological activities, particularly in the realm of cancer and fungal infections. The methoxy and methyl substitutions on the phenyl ring of the title compound can influence its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
Anticancer Potential
Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
References
Application Notes and Protocols for the Wittig Reaction of 3,5-Dimethoxy-4-methylbenzaldehyde
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[1][2][3] This reaction is particularly valuable for the synthesis of alkenes with a defined substitution pattern. These application notes provide a detailed protocol for the Wittig reaction of 3,5-Dimethoxy-4-methylbenzaldehyde to synthesize stilbene-like derivatives, which are of significant interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development.
The overall reaction involves two main stages: the preparation of the phosphonium salt and subsequent ylide formation, followed by the reaction of the ylide with the aldehyde to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide and the reaction conditions employed.[5][6]
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the benzyltriphenylphosphonium halide (the Wittig salt) and the subsequent Wittig reaction with this compound.
Part A: Synthesis of Benzyltriphenylphosphonium Chloride
-
Reagents and Materials:
-
Benzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diethyl ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add benzyl chloride (1.05 eq) to the solution.
-
Heat the mixture to reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[7] A white precipitate of the phosphonium salt will form during the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the white solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.
-
Part B: Wittig Reaction with this compound
-
Reagents and Materials:
-
Benzyltriphenylphosphonium chloride (from Part A)
-
This compound
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Syringes for transfer of reagents
-
Magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the strong base (1.05 eq) to the suspension with vigorous stirring. For n-BuLi, a deep red or orange color, characteristic of the ylide, will develop. For NaH or t-BuOK, the mixture will also become colored.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at room temperature via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the alkene isomers from the triphenylphosphine oxide byproduct.[8]
-
-
Data Presentation
The following table summarizes typical quantitative data for a Wittig reaction of this nature. The exact values may vary based on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Benzyltriphenylphosphonium chloride | 1.1 mmol (1.1 eq) | |
| Base (e.g., n-BuLi) | 1.05 mmol (1.05 eq) | |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | ~10 mL |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Product | ||
| Expected Product | 1-(3,5-Dimethoxy-4-methylphenyl)-2-phenylethene | Mixture of (E) and (Z) isomers |
| Theoretical Yield | Based on 1.0 mmol of aldehyde | |
| Typical Isolated Yield | 60-85% | After column chromatography |
Visualizations
Diagram of the Wittig Reaction Signaling Pathway
Caption: General scheme of the Wittig reaction mechanism.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. wittig_reaction [chemeurope.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
Application Notes and Protocols: 3,5-Dimethoxy-4-methylbenzaldehyde in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-methylbenzaldehyde is a valuable aromatic aldehyde utilized as a key building block in the synthesis of biologically active chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and isoflavonoids and are known to exhibit a wide spectrum of pharmacological activities.[1][2] The unique substitution pattern of this compound, featuring two electron-donating methoxy groups and a methyl group, influences the physicochemical properties and biological efficacy of the resulting chalcone derivatives. These derivatives have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]
This document provides detailed protocols for the synthesis of chalcones using this compound, a summary of relevant quantitative data, and visualizations of the synthetic workflow and associated biological pathways.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (this compound) with an acetophenone derivative.[6][7]
General Reaction Scheme
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
Application Notes and Protocols: 3,5-Dimethoxy-4-methylbenzaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of various biologically active molecules. While its direct application as a pharmaceutical intermediate is not as widely documented as its close analog, 3,5-dimethoxybenzaldehyde, its structural features suggest its utility in the synthesis of novel chalcones, stilbenes, and other heterocyclic compounds of medicinal interest. This document provides an overview of its known biological activities, potential synthetic applications, and detailed experimental protocols adapted from similar, well-established procedures.
Recent findings indicate that this compound possesses pro-inflammatory properties, stimulating the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). It has also been observed to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[1] This dual activity suggests that derivatives of this compound could be explored for both immuno-modulatory and anti-bacterial applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| CAS Number | 1011-27-4 |
Potential Synthetic Applications and Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following methodologies are adapted from well-established procedures for the structurally similar 3,5-dimethoxybenzaldehyde.[2] Researchers should consider these as starting points for optimization.
1. Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The Claisen-Schmidt condensation is a reliable method for their synthesis.[4][5][6][7]
Adapted Protocol: Synthesis of (E)-1-(Aryl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
Dissolve this compound (10 mmol, 1.80 g) and the substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add the 10% NaOH solution (10 mL) dropwise with continuous stirring over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture by adding glacial acetic acid dropwise until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 3,5-Dimethoxybenzaldehyde | 4-Aminoacetophenone | (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | ~85% |
| This compound | 4-Aminoacetophenone | (E)-1-(4-aminophenyl)-3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-one | Expected to be similar |
Note: The yield for the methylated analog is an estimation and would require experimental verification.
2. Synthesis of Stilbene Intermediates via Wittig Reaction
Stilbenes are another class of compounds with significant therapeutic potential, including anticancer and antioxidant activities. The Wittig reaction is a widely used method for their synthesis.[8][9]
Adapted Protocol: Synthesis of (E)-3,5-dimethoxy-4-methyl-4'-nitrostilbene
-
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzyltriphenylphosphonium bromide (1.05 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 4-nitrobenzyltriphenylphosphonium bromide (10.5 mmol) in anhydrous methanol (30 mL).
-
In a separate flask, prepare a solution of sodium methoxide (11 mmol) in anhydrous methanol (10 mL).
-
Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature to generate the ylide (indicated by a deep orange-red color). Stir for 30 minutes.
-
Dissolve this compound (10 mmol, 1.80 g) in anhydrous methanol (10 mL) and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude stilbene, which can be further purified by chromatography.
-
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 3,5-Dimethoxybenzaldehyde | 4-Nitrobenzyltriphenylphosphonium bromide | (E)-3,5-dimethoxy-4'-nitrostilbene | ~70-80% |
| This compound | 4-Nitrobenzyltriphenylphosphonium bromide | (E)-3,5-dimethoxy-4-methyl-4'-nitrostilbene | Expected to be similar |
Note: The yield for the methylated analog is an estimation and would require experimental verification.
Experimental and Synthetic Workflows
Biological Activity and Signaling Pathways
As noted, this compound has been shown to induce the production of the pro-inflammatory cytokines TNF-α and IL-1β.[1] The signaling pathways initiated by these cytokines are central to the inflammatory response and involve the activation of downstream cascades, primarily the NF-κB and MAPK pathways.
TNF-α Signaling Pathway
Binding of TNF-α to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex (Complex I), which leads to the activation of the NF-κB and MAPK pathways, ultimately resulting in the transcription of pro-inflammatory genes.
IL-1β Signaling Pathway
IL-1β signals through its receptor, IL-1R1, which, upon ligand binding, recruits the accessory protein IL-1RAcP. This complex then initiates a signaling cascade through MyD88, leading to the activation of NF-κB and MAPK, similar to the TNF-α pathway.
Conclusion
This compound represents an intriguing, yet under-explored, starting material for the synthesis of novel pharmaceutical intermediates. Its known pro-inflammatory and antibacterial properties provide a basis for further investigation. The provided synthetic protocols, adapted from its close analog, offer a solid foundation for the synthesis of new chalcone and stilbene derivatives. Future research should focus on the direct synthesis and biological evaluation of compounds derived from this compound to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3,5-Dimethoxy-4-methylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-methylbenzaldehyde is an interesting aromatic aldehyde with potential applications in the synthesis of various organic molecules. Its structure, featuring two electron-donating methoxy groups and a methyl group on the aromatic ring, influences the reactivity of the aldehyde functional group. This document provides detailed application notes on the key reaction mechanisms involving this aldehyde and its close analogs, along with specific experimental protocols.
While detailed experimental data specifically for this compound is limited in the available literature, the reactivity is expected to be largely governed by the principles observed for the well-studied analog, 3,5-dimethoxybenzaldehyde. The presence of the 4-methyl group may introduce minor steric and electronic effects, which will be discussed in the context of each reaction. The primary reactions covered include Aldol (Claisen-Schmidt) condensation, olefination reactions (Wittig and Horner-Wadsworth-Emmons), reduction to the corresponding alcohol, and oxidation to the carboxylic acid.
One study has indicated that this compound itself can induce pro-inflammatory cytokines like TNF-α and IL-1β, suggesting a potential role in modulating inflammatory pathways.
Key Synthetic Transformations and Reaction Mechanisms
Aldol (Claisen-Schmidt) Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens, like this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are valuable precursors for flavonoids and other biologically active molecules.[1][2]
Reaction Mechanism: The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone in the presence of a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.[1] The electron-donating methoxy groups on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to high reaction yields.[3]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE)
Olefination reactions are crucial for forming carbon-carbon double bonds. The Wittig and HWE reactions are widely used to convert aldehydes into alkenes.
-
Wittig Reaction: This reaction employs a phosphorus ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[4] The stereoselectivity (E/Z isomer ratio) of the Wittig reaction is dependent on the stability of the ylide used.[4]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion.[5] This method generally offers excellent stereoselectivity, predominantly forming the (E)-alkene.[5][6] A key advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[6]
Caption: Comparison of Wittig and HWE reaction pathways.
Reduction to Primary Alcohol
The aldehyde group of this compound can be readily reduced to a primary alcohol (3,5-Dimethoxy-4-methylbenzyl alcohol). Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another efficient method.[7] NaBH₄ is often preferred for its mildness and high chemoselectivity.[7]
Reaction Mechanism (with NaBH₄): The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during workup to yield the primary alcohol.
Caption: Mechanism of aldehyde reduction using sodium borohydride.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group yields the corresponding carboxylic acid (3,5-Dimethoxy-4-methylbenzoic acid). Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions.[8] Milder and more selective methods using reagents like Oxone are also available.[9]
Reaction Mechanism (with KMnO₄): The oxidation mechanism is complex but generally involves the formation of a hydrate from the aldehyde, which is then oxidized by the permanganate ion.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations of 3,5-dimethoxybenzaldehyde, which are expected to be comparable for this compound.
Table 1: Aldol (Claisen-Schmidt) Condensation of 3,5-Dimethoxybenzaldehyde [3]
| Acetophenone Derivative | Base | Solvent | Temperature | Yield (%) |
|---|
| 2-Methoxyacetophenone | Basic conditions | Ethanol | Room Temp. | ~90% |
Table 2: Olefination Reactions of 3,5-Dimethoxybenzaldehyde [3][10]
| Reaction Type | Reagent | Base | Solvent | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| Wittig | 4-Nitrobenzyltriphenylphosphonium bromide | NaOMe | Methanol | (E)-3,5-dimethoxy-4'-nitrostilbene | Not specified | - |
| HWE | Diethyl (3,5-dimethoxybenzyl)phosphonate | NaH | THF | (E)-3,4',5-Trimethoxystilbene | 35% | Predominantly E |
Table 3: Reduction of 3,5-Dimethoxybenzaldehyde [7]
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | Room Temp. | 30 min | >95% |
| Catalytic (Pd/C) | Ethanol | Room Temp. | - | High |
Table 4: Oxidation of 3,5-Dimethoxybenzaldehyde
| Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|
| KMnO₄ | Acetone/Water | Reflux | 2 hours | Good |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation[4]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 2-methoxyacetophenone)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining base.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Synthesis of a Stilbene via Horner-Wadsworth-Emmons (HWE) Reaction[4]
Materials:
-
This compound
-
Appropriate phosphonate ester (e.g., Diethyl (4-methoxybenzyl)phosphonate)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phosphonate ester (1.1 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the stilbene.
Protocol 3: Reduction to 3,5-Dimethoxy-4-methylbenzyl Alcohol using NaBH₄[8]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor by TLC.
-
Quench the reaction by carefully adding 1 M HCl until the effervescence stops.
-
Remove the methanol using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alcohol.
-
If necessary, purify by recrystallization or column chromatography.
Workflow and Pathway Diagrams
Caption: Postulated inflammatory signaling pathway induction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Applications of 3,5-Dimethoxy-4-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-methylbenzaldehyde is an aromatic aldehyde with a unique substitution pattern that makes it a valuable scaffold in medicinal chemistry. Its structural similarity to other biologically active benzaldehydes, such as 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde, suggests its potential as a starting material for the synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from its closely related analogs. While specific research on this compound is limited, the applications of its structural isomers provide a strong rationale for its exploration in drug discovery. The primary focus will be on its use in the synthesis of chalcones and Schiff bases with potential anticancer, anti-inflammatory, and antimicrobial activities.
I. Synthesis of Bioactive Compounds
This compound can serve as a key building block for the synthesis of various classes of biologically active compounds, primarily through condensation reactions.
Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. Derivatives of structurally similar benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[1]
Schiff Bases
Schiff bases are formed through the condensation of an aldehyde with a primary amine. Schiff base derivatives of substituted benzaldehydes have been extensively studied for their wide range of pharmacological activities, including antimicrobial and anticancer properties.
II. Anticancer Applications
While direct evidence for the anticancer activity of this compound derivatives is not extensively documented, the well-established anticancer properties of chalcones and other derivatives from similar benzaldehydes provide a strong basis for their investigation.[2][3]
Data Presentation: Cytotoxicity of Structurally Related Chalcone Derivatives
The following table summarizes the cytotoxic activity of chalcone derivatives synthesized from a related compound, 3,5-dimethoxybenzaldehyde, against various cancer cell lines. This data is presented to illustrate the potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | MCF-7 (Breast) | 15.2 ± 1.3 | [3] |
| Chalcone Derivative 1 | A549 (Lung) | 21.5 ± 2.1 | [3] |
| Chalcone Derivative 1 | PC3 (Prostate) | 18.7 ± 1.9 | [3] |
| Chalcone Derivative 2 | HT-29 (Colon) | 12.8 ± 1.1 | [3] |
| Chalcone Derivative 2 | WRL-68 (Liver) | 25.4 ± 2.5 | [3] |
Signaling Pathways in Cancer
Chalcone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. For instance, some chalcones have been shown to inhibit the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival.[1]
Caption: Potential inhibition of the Akt/NF-κB pathway by a derivative.
III. Anti-inflammatory Applications
The structural motifs present in derivatives of this compound are found in known anti-inflammatory agents. Stilbene derivatives, for example, which can be synthesized from this aldehyde, are known to possess anti-inflammatory properties.[4]
Data Presentation: Anti-inflammatory Activity of a Related Stilbene Analog
The following data for a trimethoxy-trans-stilbene derivative illustrates the potential for anti-inflammatory activity.
| Compound | Assay | IC50 (µM) | Reference |
| 3,4',5-trimethoxy-trans-stilbene | LPS-induced NO production in RAW 264.7 cells | 25.3 ± 2.1 | [4] |
Signaling Pathways in Inflammation
Many anti-inflammatory compounds act by inhibiting key signaling pathways such as the MAPK and NF-κB pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[4]
Caption: Inhibition of inflammatory signaling pathways.
IV. Antimicrobial Applications
Schiff bases and chalcones derived from various benzaldehydes have shown promising antimicrobial activity against a range of bacteria and fungi.[5] The mechanism often involves the disruption of microbial cell membranes.[6]
Data Presentation: Antimicrobial Activity of a Related Schiff Base Derivative
The table below shows the minimum inhibitory concentration (MIC) of a Schiff base derived from 3,4-dimethoxybenzaldehyde against various microbial strains.
| Compound | Microorganism | MIC (µM) | Reference |
| N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | S. aureus | 26.11 | [5] |
| N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | E. coli | 23.28 | [5] |
| N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | C. albicans | 26.11 | [5] |
V. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives that could be prepared from this compound, based on established methods for analogous compounds.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation to synthesize a chalcone.
Materials:
-
This compound
-
An appropriate acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).
-
Dissolve the acetophenone (1.2 mmol) in ethanol (20 mL).
-
Add the NaOH solution to the ethanolic solution of the acetophenone and stir at 0°C.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the condensation reaction for Schiff base formation.
Materials:
-
This compound
-
A primary amine (e.g., p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add the primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the anticancer activity of synthesized compounds.[2]
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
VI. Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of potential drug candidates from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Based on the extensive research on its structural analogs, it is highly probable that its derivatives, particularly chalcones and Schiff bases, will exhibit a range of valuable biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The provided protocols and data from related compounds offer a solid foundation for researchers to initiate new drug discovery programs centered around this versatile scaffold. Further investigation is warranted to synthesize and evaluate a library of compounds derived from this compound to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol covers purification by column chromatography and recrystallization, along with methods for assessing purity.
Introduction
This compound is a substituted aromatic aldehyde whose purity is crucial for the successful synthesis of downstream target molecules in drug discovery and development. Impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient (API). This protocol outlines a robust procedure for obtaining high-purity this compound.
Common impurities may arise from the synthetic route used. A frequent method for the synthesis of such benzaldehydes is the Vilsmeier-Haack reaction. Potential impurities from this synthesis could include unreacted starting materials, isomeric byproducts, and the corresponding carboxylic acid formed by oxidation of the aldehyde.
Data Presentation
The following table summarizes the expected data for this compound before and after purification.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Appearance | Yellow to brown solid | Off-white to pale yellow solid | White crystalline solid |
| Purity (by HPLC/GC) | 85-95% | >98% | >99.5% |
| Melting Point | Variable, broad range | Sharper range | Sharp, consistent range |
| Expected Yield | N/A | 80-90% | 70-85% (from column fractions) |
Experimental Protocols
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Deionized water
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
HPLC or GC system
-
Melting point apparatus
3.2. Purification by Column Chromatography
This step is designed to remove the bulk of impurities with different polarities from the desired product.
a. Preparation of the Column:
-
Select a glass column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.[1]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Pre-elute the column with hexane until the silica gel is fully settled and the solvent level is just above the sand.
b. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
c. Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is from 100% hexane to a 9:1 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand by TLC analysis. For a similar compound, 2,5-dimethoxy-4-methylbenzaldehyde, a mobile phase of 9:1 hexane:ethyl acetate was effective for TLC.[2]
-
Collect fractions in test tubes and monitor the elution of the product by TLC. A mobile phase of 8:2 or 7:3 hexane:ethyl acetate is a good starting point for TLC analysis of benzaldehyde derivatives.[3]
d. Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an off-white to pale yellow solid.
3.3. Purification by Recrystallization
Recrystallization is an effective final purification step to obtain a highly pure crystalline product.[4]
a. Solvent Selection:
-
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For substituted benzaldehydes, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.
-
To find a suitable solvent, place a small amount of the purified product from column chromatography into several test tubes and test different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof).
b. Recrystallization Procedure:
-
Dissolve the this compound from the column chromatography step in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
If using a co-solvent system like ethanol/water, dissolve the compound in the better solvent (ethanol) and then add the poorer solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the better solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound as a white crystalline solid.
3.4. Purity Assessment
a. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)
-
Visualization: UV light (254 nm)
-
A single spot should be observed for the purified product.
b. Melting Point:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point range of 1-2°C indicates high purity.
c. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
-
These techniques can provide a quantitative measure of purity. The choice of method depends on the volatility and thermal stability of the compound.
d. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the structure and purity of the final product by ¹H and ¹³C NMR. The ¹H NMR spectrum of the related 3,5-dimethoxybenzaldehyde shows characteristic peaks for the aldehyde proton, aromatic protons, and methoxy protons, which can be used as a reference.
Mandatory Visualization
The following diagrams illustrate the purification workflow and the logical relationships in the process.
Caption: Workflow for the purification of this compound.
Caption: Logical relationships in the purification and analysis process.
References
Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3,5-Dimethoxy-4-methylbenzaldehyde (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ). The following sections detail the theoretical basis and practical protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Note: The following NMR data are predicted values and data from structurally similar compounds. Actual experimental values may vary and should be determined for the specific sample.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.85 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.0 - 7.2 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~3.8 - 3.9 | Singlet | 6H | Methoxy (-OCH₃) |
| ~2.2 - 2.3 | Singlet | 3H | Methyl (-CH₃) |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic (C-3, C-5) |
| ~138 | Aromatic (C-1) |
| ~130 | Aromatic (C-4) |
| ~108 | Aromatic (C-2, C-6) |
| ~56 | Methoxy (-OCH₃) |
| ~16 | Methyl (-CH₃) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (10-20 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal (0.00 ppm) for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Data Presentation
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 180.08 |
| [M+H]⁺ | 181.09 |
| [M+Na]⁺ | 203.07 |
| [M-H]⁻ | 179.07 |
M = Molecular Ion
Experimental Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable volatile solvent.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities based on its retention time. A suitable temperature program would be to start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer.
-
Ionization: In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Detection: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and their abundance is recorded.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and characteristic fragment ions are identified.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Data Presentation
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2900-3000 | Medium-Strong | C-H Stretch (aromatic and aliphatic) |
| ~2850, ~2750 | Medium | C-H Stretch (aldehyde) |
| ~1690 - 1710 | Strong | C=O Stretch (aromatic aldehyde) |
| ~1580 - 1600 | Strong | C=C Stretch (aromatic ring) |
| ~1200 - 1300 | Strong | C-O Stretch (aryl ether) |
| ~1050 - 1150 | Strong | C-O Stretch (methoxy) |
Experimental Protocol
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade (for pellet method)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices.
Data Presentation
Table 5: Exemplar HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 30% B to 90% B; 20-25 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: Retention time for this compound needs to be experimentally determined under these conditions.
Experimental Protocol
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample and reference standard
-
HPLC grade acetonitrile and water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both solutions using an ultrasonic bath for 15 minutes.
-
Standard Solution Preparation: Accurately weigh approximately 10.0 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject a blank (mobile phase mixture), followed by the standard solution, and then the sample solution. Record the chromatograms.
-
Data Analysis: The purity of the sample can be calculated using the area normalization method from the resulting chromatogram.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between functional groups and spectral features.
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for the synthesis of alkenes, with a specific focus on its application to 3,5-Dimethoxy-4-methylbenzaldehyde. This versatile benzaldehyde derivative serves as a valuable building block in the synthesis of various biologically active molecules, particularly stilbene derivatives, which are of significant interest in drug discovery.
The HWE reaction offers a significant advantage over the traditional Wittig reaction by producing a water-soluble phosphate byproduct, which simplifies product purification.[1] The reaction typically proceeds with high E-stereoselectivity, especially with aromatic aldehydes, leading to the preferential formation of the trans-alkene.[2]
Reaction Overview
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction begins with the deprotonation of the phosphonate by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, in this case, this compound, to form an intermediate oxaphosphetane. This intermediate subsequently collapses to form the alkene and a phosphate salt.[2][3]
Data Presentation
Table 1: Typical Reaction Parameters for the HWE Reaction with Aromatic Aldehydes
| Parameter | Condition | Notes |
| Phosphonate Reagent | Diethyl benzylphosphonate (or other substituted phosphonates) | The choice of phosphonate determines the substituent on the other side of the double bond. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), n-Butyllithium (n-BuLi) | The choice of base depends on the acidity of the phosphonate and the sensitivity of the substrates.[4] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,2-Dimethoxyethane (DME) | Anhydrous solvents are crucial for the success of the reaction.[1] |
| Temperature | -78 °C to room temperature | The reaction is often initiated at low temperatures and then allowed to warm to room temperature.[4] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
| Stereoselectivity | Predominantly (E)-isomer | Aromatic aldehydes generally yield the (E)-alkene with high selectivity.[2] |
Table 2: Representative Spectroscopic Data for a Structurally Similar Stilbene Derivative: (E)-1,3-dimethoxy-5-styrylbenzene
This data is provided as a reference for the characterization of the expected product from the reaction of this compound.
| Spectroscopic Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) or m/z |
| ¹H NMR (500 MHz, CDCl₃) | 7.57-7.55 (d, 2H), 7.43-7.39 (t, 2H), 7.33-7.30 (t, 1H), 7.16-7.07 (m, 2H), 6.74 (d, 2H), 6.44 (t, 1H), 3.86 (s, 6H)[5] |
| ¹³C NMR (125 MHz, CDCl₃) | 161.1, 139.5, 137.4, 128.9, 128.8, 127.8, 126.6, 104.9, 99.9, 55.5[5] |
| IR (KBr, cm⁻¹) | ~3000 (C-H stretch, aromatic), ~1600 (C=C stretch, aromatic), ~1200 (C-O stretch, ether), ~960 (C-H bend, trans-alkene) |
| Mass Spec (EI, m/z) | Expected molecular ion peak corresponding to the product's molecular weight. |
Experimental Protocols
The following is a general protocol for the Horner-Wadsworth-Emmons reaction of an aromatic aldehyde, which can be adapted for this compound.
Materials
-
This compound
-
Appropriate phosphonate ester (e.g., diethyl benzylphosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Reaction with this compound:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of a stilbene derivative using the Horner-Wadsworth-Emmons reaction.
References
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethoxy-4-methylbenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving 3,5-Dimethoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to improve reaction yields and purity.
General Troubleshooting
This section addresses common issues that can affect various reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A1: Poor solubility can lead to sluggish or incomplete reactions.[1] Consider the following strategies:
-
Heating: Gently heating the solvent can significantly increase solubility. The related 3,5-dimethoxybenzaldehyde is soluble in hot methanol.[1]
-
Co-solvent System: Adding a small amount of a more polar solvent in which the compound is more soluble, such as DMSO or DMF, can create a mixture with improved solvating power.[1]
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to identify the most suitable one for your specific reaction conditions.
-
Ultrasonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate dissolution.[1]
Q2: My purified product is still impure after column chromatography. What steps can I take?
A2: Incomplete separation of impurities with similar polarity is a common issue. To improve purity, consider the following:
-
Optimize Solvent System: For column chromatography, use a shallower gradient or an isocratic elution with a finely tuned solvent system.[2]
-
Recrystallization: Attempt to recrystallize the product after chromatography. You may need to screen different solvent systems; a solvent pair like ethanol/water or hexane/ethyl acetate can be effective.[2]
-
Deactivate Silica Gel: If you suspect your compound is adsorbing irreversibly to the silica gel, you can deactivate it by adding a small percentage of triethylamine (0.1-1%) to the eluent.[2]
Q3: The product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: This often happens when the cooling process is too rapid or if impurities are present.[2] Try these solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.[2]
-
Pre-purification: If the crude product is highly impure, purify it by column chromatography before attempting recrystallization.[2]
Condensation Reactions (Claisen-Schmidt & Wittig)
Condensation reactions are crucial for carbon-carbon bond formation. This compound is an excellent substrate for reactions like the Claisen-Schmidt condensation to form chalcones and the Wittig reaction for stilbene synthesis.[3]
Troubleshooting Guide: Low Yield in Claisen-Schmidt Condensation
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Reversible Reaction: The initial aldol addition is often reversible. | Heat the reaction mixture to promote the irreversible dehydration step, which drives the equilibrium toward the product.[4] |
| Ineffective Base: The base may not be strong enough to deprotonate the ketone efficiently. | Use a stronger base (e.g., NaOH or KOH). The choice of base can significantly impact yield. | |
| Steric Hindrance: Steric hindrance on the ketone or aldehyde can slow down the reaction. | Increase reaction time and/or temperature. | |
| Mixture of Products | Self-Condensation: The enolizable ketone reacts with itself. | This compound is ideal as it cannot enolize. To prevent ketone self-condensation, slowly add the ketone to a mixture of the aldehyde and the base.[4] |
| Side Reactions: The base may react with other functional groups on the substrates. | Use milder reaction conditions or protect sensitive functional groups. |
Data Presentation: Comparison of Benzaldehyde Derivatives in Chalcone Synthesis
| Benzaldehyde Derivative | Acetophenone Derivative | Base | Product | Yield (%) | Reference |
| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | Not specified (basic) | (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | ~90% | [5] |
| Benzaldehyde | Acetophenone | 10% NaOH | Chalcone | 83.39% | [5] |
| Vanillin | Acetophenone | Acetic acid/HCl then 10% KOH | 4-hydroxy-3-methoxychalcone | 25.0% | [5] |
This table highlights how the electronic nature of substituents on the benzaldehyde ring influences reaction efficiency. The electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde facilitate nucleophilic attack, leading to a higher yield compared to vanillin.[5]
Experimental Protocols
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation [6]
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add an aqueous solution of NaOH or KOH with constant stirring.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate and confirmed by Thin Layer Chromatography (TLC).
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure chalcone.
Protocol 2: Synthesis of a Stilbene Intermediate via Wittig Reaction [3]
-
Ylide Formation: In a flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., 4-Nitrobenzyltriphenylphosphonium bromide, 1.05 eq) to a solution of a strong base (e.g., Sodium methoxide, 1.1 eq) in an anhydrous solvent like methanol. Stir until the characteristic color of the ylide appears.
-
Reaction: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 12 hours) and monitor by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and water. Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for chalcone synthesis.[6]
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.[6]
Formylation Reactions
Formylation introduces a formyl group (-CHO) onto a molecule. For precursors to this compound, such as 2,6-dimethoxytoluene, formylation is a key synthetic step.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction (e.g., Vilsmeier-Haack, Gattermann) is giving a very low yield. What are the common causes?
A1: Low yields in formylation reactions can stem from several factors:
-
Moisture Sensitivity: Many formylating reagents, such as the Vilsmeier reagent (POCl₃/DMF), are highly sensitive to moisture. Water can quench the reagents, significantly reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.[7]
-
Reagent Quality: The purity of reagents is critical. For instance, decomposed DMF in a Vilsmeier-Haack reaction can inhibit the reaction.[7]
-
Substrate Reactivity: Aromatic rings with strong electron-withdrawing groups are less nucleophilic and react more slowly, often resulting in lower yields. Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) groups activate the ring and generally lead to higher yields.[7]
-
Reaction Temperature: Temperature control is crucial. Some formylation reactions require cooling to prevent side reactions, while others may need heating to proceed.
Q2: I am observing significant byproduct formation in my formylation reaction. How can I minimize this?
A2: Byproduct formation is often related to reaction conditions and substrate electronics.
-
Adjust Stoichiometry: Using an excess of the formylating agent can sometimes lead to di-formylation or other side reactions. Try adjusting the stoichiometry.
-
Control Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.[7]
-
Milder Conditions: If harsh reagents are causing degradation of your starting material or product, explore milder formylation methods.
Visualization
Caption: Decision tree for troubleshooting low reaction yield.
References
solubility issues of 3,5-Dimethoxy-4-methylbenzaldehyde in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde, focusing on its solubility in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent Selection. The polarity of the solvent may not be appropriate for this compound, which is an aromatic aldehyde with moderate polarity.
-
Solution: Consult the solubility data table below. For dissolution, consider using polar aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO), or polar protic solvents like methanol.[1] Nonpolar solvents are generally poor choices for dissolving this compound.
-
-
Possible Cause 2: Insufficient Solvent Volume. The amount of solvent may be inadequate to dissolve the given mass of the compound, leading to a saturated solution with undissolved solid.
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Solution: Gradually add more solvent in small portions while continuously stirring or agitating the mixture.[2]
-
-
Possible Cause 3: Low Temperature. The solubility of most solids in liquids increases with temperature.
-
Solution: Gently warm the mixture while stirring. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of the compound.
-
-
Possible Cause 4: Impurities. The presence of impurities in either the compound or the solvent can affect solubility.
-
Solution: Use high-purity grade solvents and ensure the this compound is of a suitable purity for your application. If necessary, purify the compound or the solvent.
-
Issue 2: The compound precipitates out of solution over time.
-
Possible Cause 1: Temperature Fluctuation. A decrease in temperature can lead to the supersaturated solution becoming unstable, causing the compound to crystallize.
-
Solution: Maintain a constant temperature for your solution. If the experiment allows, store the solution at a slightly elevated temperature.
-
-
Possible Cause 2: Solvent Evaporation. Evaporation of the solvent increases the concentration of the solute, potentially exceeding its solubility limit.
-
Solution: Keep the container tightly sealed to prevent solvent loss.
-
-
Possible Cause 3: Chemical Reaction. The compound may be reacting with the solvent or other components in the mixture, forming a less soluble product.
-
Solution: Ensure the chosen solvent is inert under your experimental conditions. Review the literature for potential reactivity issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for NMR spectroscopy?
For NMR analysis, deuterated solvents are required. Based on the known solubility of the non-deuterated analogue, deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD) are excellent choices.
Q2: How can I prepare a stock solution of this compound for biological assays?
For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO, which is then diluted in the aqueous assay medium.[1] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q3: Is this compound soluble in water?
No, it is only slightly soluble in water.[1] Due to its predominantly nonpolar aromatic structure, its solubility in aqueous solutions is limited.
Q4: Can I use sonication to help dissolve the compound?
Yes, sonication can be an effective method to aid in the dissolution process. The high-frequency sound waves can help to break down solid aggregates and increase the interaction between the solute and the solvent.
Q5: What are the safety precautions I should take when handling this compound and organic solvents?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Consult the Safety Data Sheet (SDS) for both this compound and the specific solvent you are using for detailed safety information.
Data Presentation
Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Dichloromethane | Polar Aprotic | Soluble[1] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Data not available |
| Methanol | Polar Protic | Soluble[1] | Data not available |
| Ethanol | Polar Protic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Diethyl Ether | Nonpolar | Soluble | Data not available |
| Water | Polar Protic | Slightly Soluble[1] | Data not available |
Experimental Protocols
Protocol: Determination of Solubility using the Gravimetric Method
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific organic solvent.
Materials:
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This compound
-
Selected organic solvent (high-purity grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
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Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Visually confirm that excess solid remains.
-
-
Sample Withdrawal and Filtration:
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Allow the mixture to settle for a few hours at the constant temperature.
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Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pre-warmed syringe to avoid premature precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator, until the solvent has completely evaporated.
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Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
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Weigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
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Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Solubility can be expressed in various units, such as:
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mg/mL: (mass of dissolved solid in mg) / (volume of solvent in mL)
-
mol/L: (moles of dissolved solid) / (volume of solvent in L)
-
-
Visualizations
References
Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethoxy-4-methylbenzaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound, starting from the logical precursor 2,6-dimethoxytoluene, typically involves electrophilic aromatic substitution reactions to introduce the formyl (-CHO) group. The most common formylation methods include:
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Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3][4][5]
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Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or a mixture of glycerol and boric acid.[6][7][8][9] It is particularly effective for phenols and other highly activated aromatic compounds.[6]
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Gattermann Reaction: This classic method uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10][11][12][13][14] Due to the hazardous nature of HCN, modifications using zinc cyanide (Zn(CN)₂) are often preferred.[11]
Q2: What is the expected regioselectivity for the formylation of 2,6-dimethoxytoluene?
A2: In the formylation of 2,6-dimethoxytoluene, the two methoxy groups are strong activating, ortho-, para-directing groups. The methyl group is a weaker activating, ortho-, para-directing group. The formylation is expected to occur at the para-position relative to the two methoxy groups (and meta to the methyl group), which is the most sterically accessible and electronically activated position. This would lead to the desired product, this compound.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: While specific side reactions for the synthesis of this compound are not extensively documented, based on the reactivity of related compounds, the following side reactions can be anticipated:
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Over-formylation: Under harsh reaction conditions, the introduction of a second formyl group to the aromatic ring is a possibility, although less likely given the steric hindrance.
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Polymerization/Resinification: Acidic conditions, particularly in the Gattermann and Duff reactions, can lead to the formation of polymeric byproducts, especially if the reaction temperature is not well-controlled.
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Hydrolysis of Methoxy Groups: Strong acidic conditions and high temperatures could potentially lead to the hydrolysis of the methoxy groups, resulting in phenolic impurities.
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Formation of Benzylamine Derivatives (Duff Reaction): The mechanism of the Duff reaction proceeds through a benzylamine intermediate. Incomplete hydrolysis can lead to the presence of aminomethylated side products.[6]
-
Formation of Bis(aryl)methane Derivatives: In some formylation reactions of phenols, the formation of bis(aryl)methane byproducts has been observed.
Q4: How can I purify the crude this compound?
A4: Purification of the final product can typically be achieved through the following methods:
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Recrystallization: This is a common method for purifying solid aldehydes. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired aldehyde from non-polar byproducts and starting materials.
-
Acid-Base Extraction: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Conversely, a wash with a dilute acid can remove basic impurities.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Moisture in the reaction can deactivate the Lewis acids and the Vilsmeier reagent. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Check the quality of the formylating agents and Lewis acids. |
| 2. Insufficient Activation of the Aromatic Ring: While 2,6-dimethoxytoluene is activated, reaction conditions may not be optimal. | - Increase the reaction temperature cautiously, monitoring for decomposition. - Increase the reaction time. - Consider using a stronger Lewis acid in the Gattermann reaction. | |
| 3. Inefficient Hydrolysis (Vilsmeier-Haack & Duff): The intermediate iminium salt or Schiff base may not be fully hydrolyzed to the aldehyde. | - Ensure vigorous stirring during the hydrolysis step. - Increase the hydrolysis time or temperature. - Adjust the pH of the hydrolysis medium. | |
| Formation of a Dark Tar-like Substance | 1. Reaction Temperature is Too High: This can lead to polymerization and decomposition of the starting material and product. | - Maintain the recommended reaction temperature using a controlled heating bath. - Add reagents slowly to control any exothermic reactions. |
| 2. Presence of Impurities in Starting Materials: Impurities can catalyze side reactions. | - Purify the starting 2,6-dimethoxytoluene before use. | |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Use a slight excess of the formylating agent. |
| 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material. | - Optimize the solvent system for recrystallization or column chromatography. | |
| Multiple Products Observed by TLC/NMR | 1. Isomer Formation: Although less likely, formylation at other positions on the ring may occur. | - Use milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity. - Optimize the purification method to separate the isomers. |
| 2. Formation of Byproducts: As mentioned in the FAQs, various side reactions can lead to multiple products. | - Refer to the potential side reactions and adjust the reaction conditions accordingly. - Characterize the major byproducts to understand the side reactions occurring. |
III. Experimental Protocols
Modified Duff Reaction for Formylation of an Activated Anisole Derivative
This protocol is adapted from a procedure for a structurally similar compound, 3,5-dimethyl-4-methoxybenzaldehyde, and may require optimization for this compound.[15]
Materials:
-
2,6-Dimethoxytoluene
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Chloroform or other suitable extraction solvent
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2,6-dimethoxytoluene (1 equivalent) and hexamethylenetetramine (2 equivalents).
-
Add trifluoroacetic acid to the mixture to act as both a solvent and a catalyst.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the trifluoroacetic acid.
-
Hydrolyze the residue by adding ice-water and stirring.
-
Basify the mixture with a sodium carbonate solution.
-
Extract the product with chloroform or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Quantitative Data for a Similar Reaction:
| Starting Material | Product | Formylation Method | Yield | Reference |
| 2,6-Dimethylanisole | 3,5-Dimethyl-4-methoxybenzaldehyde | Modified Duff (HMTA/TFA) | 74% | [15] |
IV. Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway: Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction pathway.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. collegedunia.com [collegedunia.com]
- 13. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 14. careers360.com [careers360.com]
- 15. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde and Related Compounds
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of substituted dimethoxy-methylbenzaldehydes?
A1: Common starting materials include appropriately substituted toluenes or phenols. For instance, in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, 2,5-dimethoxytoluene is a viable starting material.[1][2] For phenolic starting materials, a methylation step is typically required.
Q2: Which synthetic methods are generally employed for the formylation of substituted dimethoxybenzene derivatives?
A2: Several methods can be employed for the introduction of an aldehyde group (formylation) onto an activated aromatic ring, such as a dimethoxybenzene derivative. Common methods include the Gattermann reaction (using hydrogen cyanide and a Lewis acid) and the Vilsmeier-Haack reaction (using phosphorus oxychloride and a formamide derivative like N-methylformanilide).[1][2] Oxidation of a corresponding methyl or hydroxymethyl group can also yield the desired aldehyde.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting material, you can observe the consumption of the reactant and the formation of the product.
Q4: What are the recommended purification techniques for the final product?
A4: Purification strategies often involve a combination of techniques. After an initial work-up to remove inorganic byproducts, the crude product can be purified by recrystallization from a suitable solvent, such as hexane.[2] For more challenging separations, column chromatography on silica gel is a powerful purification method.
Q5: What analytical methods are used to confirm the structure and purity of the final product?
A5: The structure and purity of the synthesized aldehyde can be confirmed using a variety of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Ensure the freshness and purity of reagents, especially the Lewis acid (e.g., aluminum chloride) or formylating agents. |
| Insufficient reaction temperature | For Vilsmeier-Haack reactions, heating is often required. Ensure the reaction is maintained at the optimal temperature. For example, heating on a steam bath has been reported for the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.[2] | |
| Poor quality starting material | Verify the purity of the starting substituted dimethoxytoluene or other precursors. | |
| Formation of Multiple Products/Side Reactions | Non-selective formylation | The position of formylation can be influenced by the reaction conditions. For Gattermann or Vilsmeier-Haack reactions, steric and electronic factors of the substituents on the aromatic ring play a crucial role. Adjusting the temperature or the Lewis acid may improve selectivity. |
| Over-reaction or decomposition | Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Monitor the reaction closely by TLC and quench it once the starting material is consumed. | |
| Difficulties in Product Isolation | Product is an oil or does not crystallize | If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, column chromatography is the recommended purification method. |
| Emulsion formation during work-up | To break emulsions during aqueous work-up, try adding a saturated brine solution or filtering the mixture through a pad of Celite. | |
| Product Purity Issues After Purification | Contamination with starting material | If recrystallization is ineffective, column chromatography with an optimized eluent system should be employed for better separation. |
| Presence of colored impurities | Treatment with activated charcoal during the recrystallization process can sometimes help in removing colored impurities. |
Experimental Protocols (Representative Example: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde)
This protocol is based on the Vilsmeier-Haack reaction and is provided as a general guideline.
Materials:
-
2,5-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N-methylformanilide
-
Water
-
Hexane
Procedure: [2]
-
Prepare the Vilsmeier reagent by allowing a solution of phosphorus oxychloride (40 ml) and N-methylformanilide (45 ml) to stand at room temperature for 50 minutes.
-
Add 2,5-dimethoxytoluene (15.2 g) to the Vilsmeier reagent.
-
Heat the resulting solution on a steam bath for 140 minutes.
-
Pour the dark, viscous reaction mixture into 2 liters of water and stir for several hours to ensure complete hydrolysis of the reaction intermediates.
-
Collect the solid product by filtration.
-
Wash the solid with water and allow it to air-dry.
-
Extract the crude product with boiling hexane (2 x 125 ml).
-
Cool the hexane extracts to induce crystallization.
-
For further purification, recrystallize the product from boiling hexane to obtain pure 2,5-dimethoxy-4-methylbenzaldehyde.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde via Vilsmeier-Haack Reaction
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethoxytoluene | [2] |
| Reagents | POCl₃, N-methylformanilide | [2] |
| Reaction Time | 140 minutes | [2] |
| Reaction Temperature | Steam bath | [2] |
| Purification Method | Recrystallization from hexane | [2] |
Table 2: Reaction Conditions for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde via Gattermann Reaction
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethoxytoluene | [1] |
| Reagents | Hydrogen cyanide, Aluminum chloride | [1] |
| Yield | 89.6% | [1] |
| Boiling Point | 111-116°C / 0.9 mmHg | [1] |
| Melting Point | 85-86°C | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of substituted benzaldehydes.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 3,5-Dimethoxy-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,5-Dimethoxy-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and how do they influence purification?
A1: The two primary synthesis methods are the Gattermann reaction and the Vilsmeier-Haack reaction. The choice of synthesis route determines the potential impurities that will need to be removed during purification.
-
Gattermann Reaction: This method uses a cyanide source (like hydrogen cyanide or zinc cyanide) and a Lewis acid catalyst to formylate 2,5-dimethoxytoluene.[1] Potential impurities include unreacted starting material and possible side products from incomplete reactions.
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Vilsmeier-Haack Reaction: This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to react with an electron-rich arene.[2][3] Impurities can arise from the Vilsmeier reagent itself, unreacted starting materials, and side-products of the electrophilic aromatic substitution.[2]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | 111-116 °C at 0.9 mmHg | [1] |
| Solubility | Soluble in hot hexane and other organic solvents like acetone and ethyl acetate. | [5] |
Q3: What are the most common impurities encountered during the synthesis of this compound?
A3: The impurities largely depend on the synthetic route. Below is a summary of potential impurities.
| Potential Impurity | Origin | Rationale for Formation |
| 2,5-Dimethoxytoluene | Gattermann/Vilsmeier-Haack | Unreacted starting material. |
| N-methylformanilide | Vilsmeier-Haack | A common reagent used to generate the Vilsmeier reagent. |
| Isomeric Benzaldehydes | Gattermann/Vilsmeier-Haack | Incomplete regioselectivity of the formylation reaction can lead to the formation of other isomers.[6] |
| Polymeric by-products | Vilsmeier-Haack | Over-reaction or side reactions can lead to the formation of higher molecular weight impurities. |
| Residual Solvents | Work-up/Purification | Solvents used in the reaction or purification steps (e.g., hexane, ethyl acetate, DMF).[7][8] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.
-
Solution:
-
Solvent Selection: Choose a solvent with a boiling point lower than the melting point of this compound (85-86 °C).[1] Hexane has been reported to be a suitable recrystallization solvent.[5]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9]
-
Problem: Low recovery of purified product.
-
Possible Cause: The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Solvent Screening: Test a range of solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography Issues
Problem: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution between the target compound and impurities. The column may be overloaded.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[10][11]
-
Solvent System: A common starting point for the purification of benzaldehydes is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the compounds.
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Problem: Product elutes with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Hexane is a good starting point.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Flash Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf for the product is between 0.2 and 0.4.[10][11]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
preventing decomposition of 3,5-Dimethoxy-4-methylbenzaldehyde during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde. The information focuses on preventing decomposition of the aldehyde during chemical reactions.
Troubleshooting Guide
Issue: Low yield of desired product and isolation of unexpected byproducts, particularly an alcohol and a carboxylic acid.
This issue is often encountered when this compound is subjected to basic reaction conditions. The primary suspect for decomposition is the Cannizzaro reaction , a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1][2][3][4] Since this compound lacks α-hydrogens, it is susceptible to this reaction in the presence of a strong base.[4]
Decomposition Pathway: The Cannizzaro Reaction
The Cannizzaro reaction proceeds via the following steps:
-
Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.
-
Formation of a tetrahedral intermediate.
-
Transfer of a hydride ion from the intermediate to a second molecule of the aldehyde.
-
This results in the formation of a carboxylate salt and a primary alcohol.
The overall reaction is as follows:
2 C₁₀H₁₂O₃ + OH⁻ → C₁₀H₁₃O₃⁻ (carboxylate) + C₁₀H₁₄O₃ (alcohol)
The specific products from the decomposition of this compound are 3,5-Dimethoxy-4-methylbenzoic acid and (3,5-Dimethoxy-4-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the decomposition of this compound during a reaction that requires basic conditions?
The most effective strategy to prevent the Cannizzaro reaction is to protect the aldehyde functional group before subjecting the molecule to basic conditions. A common and robust method is the formation of a dimethyl acetal.[4] Acetals are stable in basic and neutral conditions and can be readily removed to regenerate the aldehyde once the desired reaction is complete.[4]
Q2: What is a reliable protocol for the protection of this compound as a dimethyl acetal?
A general and efficient procedure for the acetalization of substituted benzaldehydes, which can be adapted for this compound, involves the use of trimethyl orthoformate and an acid catalyst. A closely related compound, 3,4,5-trimethoxybenzaldehyde, has been successfully converted to its dimethyl acetal in high yield using this method.[1]
Experimental Protocol: Dimethyl Acetal Protection
This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for this compound.[1]
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | Starting material |
| Trimethyl orthoformate | 2.0 eq | Reagent and dehydrating agent[4] |
| Tropylium tetrafluoroborate | 0.05 eq | Catalyst[1] |
| Dry Acetonitrile | 0.6 mL per 0.5 mmol of aldehyde | Solvent |
| Temperature | 70 °C | Reaction temperature |
| Reaction Time | 5 hours | Monitor by TLC for completion |
| Work-up | Concentration and column chromatography | For purification |
Detailed Methodology:
-
In a vial under an argon atmosphere, combine this compound (1.0 eq), trimethyl orthoformate (2.0 eq), and tropylium tetrafluoroborate (0.05 eq) in dry acetonitrile.
-
Heat the reaction mixture to 70°C and stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound dimethyl acetal.
Q3: How can the dimethyl acetal protecting group be removed to regenerate the aldehyde?
Deprotection of dimethyl acetals is typically achieved by acid-catalyzed hydrolysis.[4]
Experimental Protocol: Deprotection of Dimethyl Acetal
| Reagent/Parameter | Condition/Reagent | Notes |
| Solvent System | Acetone/Water or Wet Nitromethane | [4] |
| Catalyst | Catalytic amount of acid (e.g., p-TsOH, HCl) or a gentle Lewis acid (e.g., Er(OTf)₃) | [4] |
| Temperature | Room Temperature | Mild conditions are usually sufficient |
| Work-up | Neutralization, extraction, and purification | To isolate the pure aldehyde |
Detailed Methodology:
-
Dissolve the dimethyl acetal in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected this compound.
Q4: Are there other potential side reactions to be aware of?
Besides the Cannizzaro reaction, aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can occur in the presence of oxidizing agents or, in some cases, air (auto-oxidation), especially for aldehydes with electron-rich aromatic rings. Proper storage and handling under an inert atmosphere can minimize this.
Visual Guides
Caption: Base-induced decomposition of this compound.
Caption: Workflow for preventing decomposition using acetal protection.
References
Technical Support Center: Transformations of 3,5-Dimethoxy-4-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for chemical transformations involving 3,5-Dimethoxy-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations performed on this compound?
A1: The most common transformations include oxidation to the corresponding carboxylic acid, reduction to the corresponding alcohol, and condensation reactions to form larger molecules like chalcones and stilbenes.
Q2: How do the substituents on the aromatic ring of this compound influence its reactivity?
A2: The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, for reactions involving the aldehyde functional group, these electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon. The methyl group has a minor electron-donating effect.
Q3: What are the key safety precautions to consider when working with the catalysts and reagents mentioned in these guides?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Potassium permanganate is a strong oxidizer and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Issue 1: Low Yield in Oxidation to 3,5-Dimethoxy-4-methylbenzoic Acid
Question: I am attempting to oxidize this compound to the corresponding carboxylic acid, but my yields are consistently low. What are the potential causes and solutions?
Answer: Low yields in this oxidation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Oxidizing Agent Potency: The oxidizing agent may have degraded.
-
Solution: Use a fresh batch of the oxidizing agent. For instance, potassium permanganate solutions should be freshly prepared.
-
-
Sub-optimal pH: The pH of the reaction medium can significantly impact the efficiency of certain oxidants. For permanganate oxidations, the reaction is often carried out under basic conditions.[1]
-
Solution: Ensure the correct pH is maintained throughout the reaction as specified in the protocol.
-
-
Side Reactions: Over-oxidation or other side reactions could be consuming the product.
-
Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent to minimize side reactions.
-
Issue 2: Incomplete Reduction or Formation of Byproducts during Reduction to (3,5-Dimethoxy-4-methyl)phenyl)methanol
Question: During the reduction of this compound, I am observing unreacted starting material and some unexpected byproducts. How can I improve the reaction?
Answer: Incomplete reduction or the formation of byproducts can be addressed by considering the following:
-
Catalyst Activity (for Catalytic Hydrogenation): The Pd/C catalyst may be poisoned or deactivated.
-
Solution: Use a fresh batch of catalyst. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
-
Reducing Agent Stoichiometry (for NaBH₄ reduction): An insufficient amount of sodium borohydride will lead to incomplete reduction.
-
Solution: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.[2]
-
-
Reaction Conditions: The reaction may require specific conditions to proceed efficiently.
-
Solution: For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is maintained. For NaBH₄ reductions, the choice of solvent can be critical; protic solvents like methanol or ethanol are commonly used.[2]
-
-
Potential Side Reactions: While less common for aldehyde reductions, side reactions such as ether formation (if alcohols are used as solvents at elevated temperatures) can occur. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, can occur under strong basic conditions with aldehydes lacking α-hydrogens.[3]
-
Solution: Maintain neutral or slightly acidic conditions if side reactions promoted by strong bases are suspected.
-
Issue 3: Low Yield or Multiple Products in Claisen-Schmidt Condensation
Question: I am performing a Claisen-Schmidt condensation with this compound and a ketone, but the yield of the desired chalcone is low, and I see multiple spots on my TLC plate. What could be the issue?
Answer: The Claisen-Schmidt condensation can be sensitive to reaction conditions. Here are some troubleshooting steps:
-
Base Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. Too little base will result in a slow or incomplete reaction, while too much can promote side reactions.
-
Solution: Optimize the base concentration. Typically, a catalytic amount is sufficient, but in some protocols, stoichiometric amounts are used.
-
-
Self-Condensation of the Ketone: If the ketone partner has α-hydrogens, it can undergo self-condensation.
-
Solution: Slowly add the ketone to a mixture of the aldehyde and the base to ensure the ketone preferentially reacts with the aldehyde.
-
-
Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.
-
Solution: Many Claisen-Schmidt condensations are initially run at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature.[4]
-
-
Catalyst Deactivation: In some cases, the catalyst can be deactivated by impurities or byproducts.
-
Solution: Ensure high purity of reactants and solvents. If using a solid catalyst, ensure it is properly activated and handled.
-
Experimental Protocols and Data
Oxidation of this compound
Objective: To synthesize 3,5-Dimethoxy-4-methylbenzoic acid.
Method 1: Potassium Permanganate Oxidation
-
Reaction Scheme: C₁₀H₁₂O₃ + KMnO₄ → C₁₀H₁₂O₄ + MnO₂
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.
-
Add a solution of potassium permanganate (KMnO₄, approx. 2 equivalents) in water dropwise to the stirred solution. The reaction is often performed under slightly basic conditions.[1]
-
Maintain the temperature between 10-20°C during the addition.
-
After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. This may take several hours.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| KMnO₄ | t-butanol/water | 10-25 | 2-6 | >90[5][6] |
| TEMPO/NaOCl | Dichloromethane/water | 0-25 | 1-4 | 85-95 |
Note: Yields are estimates based on similar transformations of substituted benzaldehydes.
Reduction of this compound
Objective: To synthesize (3,5-Dimethoxy-4-methyl)phenyl)methanol.
Method 1: Catalytic Hydrogenation
-
Reaction Scheme: C₁₀H₁₂O₃ + H₂ --(Pd/C)--> C₁₀H₁₄O₃
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the product.
-
Method 2: Sodium Borohydride Reduction
-
Reaction Scheme: 4 C₁₀H₁₂O₃ + NaBH₄ + 4 H₂O → 4 C₁₀H₁₄O₃ + NaB(OH)₄
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.[2]
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C, H₂ | Ethanol | 25 | 2-8 | >95 |
| NaBH₄ | Methanol | 0-25 | 1-2 | >95[2] |
Condensation of this compound
Objective: To synthesize a chalcone via Claisen-Schmidt condensation.
Method: Base-Catalyzed Claisen-Schmidt Condensation
-
Reaction Scheme (with Acetophenone): C₁₀H₁₂O₃ + C₈H₈O --(Base)--> C₁₈H₁₈O₃ + H₂O
-
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining base, followed by a cold non-polar solvent like hexane to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH or KOH | Ethanol | 0-25 | 4-24 | 80-95[4][8] |
| Metal Triflates (e.g., Cu(OTf)₂) | Solvent-free (Microwave) | 80-120 | 0.2-0.5 | 74-91[9] |
| Fe(BTC) (MOF) | Toluene | 110 | 8 | ~98[10] |
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Decision tree for selecting a reduction catalyst.
Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. research-advances.org [research-advances.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 3,5-Dimethoxy-4-methylbenzaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of reactions involving this compound.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.[1] |
| Product lost during aqueous workup. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. If the product has acidic or basic functionality, consider an acid/base extraction. | |
| Product is volatile. | Use caution when removing solvent under reduced pressure. Avoid high temperatures on the rotary evaporator. | |
| Mechanical loss. | Ensure complete transfer of material between vessels. Rinse glassware with the extraction solvent to recover any residual product. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Extend the reaction time or consider adding a slight excess of the limiting reagent. |
| Insufficient purification. | Optimize the purification method. For column chromatography, try a shallower solvent gradient. For recrystallization, ensure the correct solvent is used and consider a second recrystallization. | |
| Oily Product Instead of Expected Solid | Presence of impurities. | Purify the product using column chromatography on silica gel.[1] |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Difficulty in Removing Byproducts (e.g., Triphenylphosphine oxide from Wittig Reaction) | High polarity of the byproduct. | Suspend the crude residue in a non-polar solvent like pentane or a hexane/ether mixture and filter through a plug of silica gel. The less polar product should elute while the polar byproduct is retained. Repeat if necessary. |
| Formation of an Emulsion During Extraction | High concentration of salts or polar solvents like DMF or DMSO. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If a significant amount of a polar aprotic solvent is present, dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent. |
| Unexpected Color in the Final Product | Presence of colored impurities or oxidation of the aldehyde. | Recrystallize the product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain a pure, colorless solid.[1] Aldehydes can be sensitive to air and light; store the final product under an inert atmosphere and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A typical workup involves quenching the reaction, followed by extraction and washing. After the reaction is complete, the mixture is often poured into water or a dilute acid/base solution. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][2]
Q2: How can I purify crude this compound?
The two most common methods for purification are recrystallization and column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system like ethanol or a mixture of hexane and ethyl acetate can yield highly pure crystalline material.[1][3]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is effective. A common eluent system is a gradient of hexane and ethyl acetate.[1]
Q3: My reaction is complete, but I am having trouble isolating the product from the reaction mixture. What should I do?
If the product is not precipitating or is difficult to extract, consider the following:
-
Precipitation: If the product is expected to be a solid, try adding an anti-solvent to the reaction mixture to induce precipitation. For example, if the reaction is in a polar solvent, adding a non-polar solvent might cause the product to crash out.
-
Extraction Solvent: Ensure you are using an appropriate extraction solvent in which your product is highly soluble, and the impurities are less soluble.
-
pH Adjustment: The solubility of your product might be pH-dependent. Adjusting the pH of the aqueous layer before extraction can significantly improve partitioning into the organic layer.
Q4: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity. A single spot on the TLC plate suggests a pure compound.
-
Melting Point: A sharp melting point range close to the literature value (85-86 °C) is a good indicator of purity.[4]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: Provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group.
-
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or an appropriate quenching solution (e.g., saturated ammonium chloride for organometallic reagents).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow and Logic Diagrams
Caption: General workflow for the workup and purification of this compound reactions.
Caption: A troubleshooting decision tree for common issues in this compound workups.
References
Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a laboratory and scale-up level?
A1: The most prevalent methods for synthesizing this compound involve the formylation of 2,6-dimethoxytoluene. The key scalable routes include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds.[1] It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
-
Gattermann Reaction: This reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[3] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide.[4]
-
Oxidation of 3,5-Dimethoxy-4-methylbenzyl Alcohol: If the corresponding benzyl alcohol is readily available or easily synthesized, it can be oxidized to the aldehyde using various oxidizing agents. Aerobic oxidation using a Cu(I)/TEMPO catalyst system is a modern and greener alternative.[5]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction poses significant thermal hazards, especially at scale. The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.[6] Uncontrolled temperature can lead to a runaway reaction. It is crucial to have efficient cooling and to carefully control the rate of reagent addition. A thorough thermal hazard evaluation is recommended before any scale-up.
Q3: How can I purify this compound at a larger scale?
A3: At an industrial scale, purification is typically achieved through distillation under reduced pressure.[7] For solid products, recrystallization from a suitable solvent system is a common method. Slurrying in a solvent where the impurities are more soluble can also be an effective purification step. The choice of solvent will depend on the impurity profile.
Q4: What are the expected byproducts in the formylation of 2,6-dimethoxytoluene?
A4: The primary byproduct is often the starting material, 2,6-dimethoxytoluene, due to incomplete reaction. Other potential byproducts can arise from side reactions, such as the formation of chlorinated species if excess Vilsmeier reagent is used. Depending on the reaction conditions, other isomers may also be formed, although the directing effects of the methoxy and methyl groups favor the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. | 1. Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. |
| 2. Insufficiently activated aromatic ring. | 2. Confirm the identity and purity of the 2,6-dimethoxytoluene. | |
| 3. Reaction temperature is too low. | 3. While initial reagent mixing requires low temperatures for safety, the formylation step may require heating. Monitor the reaction by TLC or HPLC to determine the optimal temperature. | |
| Formation of Multiple Products | 1. Reaction temperature is too high. | 1. Overheating can lead to side reactions and decomposition. Maintain strict temperature control. |
| 2. Incorrect stoichiometry. | 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to byproducts. | |
| 3. Presence of water. | 3. The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. | |
| Difficult Product Isolation/Purification | 1. Oily product that is difficult to crystallize. | 1. Attempt purification by vacuum distillation. If distillation is not feasible, try co-distillation with a high-boiling solvent or use column chromatography for smaller scales. |
| 2. Product is contaminated with colored impurities. | 2. Treat the crude product with activated carbon. A wash with a saturated sodium bisulfite solution can sometimes help remove aldehyde-related impurities. | |
| Exothermic Runaway During Scale-up | 1. Rapid addition of POCl₃ to DMF. | 1. Add POCl₃ to DMF slowly and portion-wise, with efficient cooling to maintain the desired temperature. |
| 2. Inadequate cooling capacity of the reactor. | 2. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Consider using a semi-batch process where the Vilsmeier reagent is added slowly to the substrate solution. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Aryl Aldehyde Synthesis
| Reaction | Typical Reagents | Advantages | Disadvantages | Typical Yield Range |
| Vilsmeier-Haack | POCl₃, DMF | High yields, readily available reagents | Thermally hazardous, corrosive reagents | 70-95% |
| Gattermann | HCN/HCl, Lewis Acid | Good for electron-rich systems | Highly toxic HCN, strong acids | 60-85% |
| Reimer-Tiemann | CHCl₃, base | Avoids strong acids | Lower yields, formation of isomers, harsh basic conditions | 30-60%[8] |
| Duff Reaction | Hexamethylenetetramine, acid | Avoids highly toxic reagents | Generally low yields, requires strongly activated substrates | 15-50%[9] |
| Alcohol Oxidation | Oxidizing agent (e.g., PCC, TEMPO) | Milder conditions for the final step | Requires synthesis of the precursor alcohol | 85-98% (for the oxidation step) |
Table 2: Scale-up Parameters for a Vilsmeier-Haack Reaction (Illustrative Example)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-up |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reagent addition and heat transfer at larger scales. |
| Temperature Control | ± 1°C | ± 5°C | Lower surface area to volume ratio makes heat dissipation more challenging. |
| Agitation Speed | 300-500 rpm | 100-200 rpm (impeller tip speed is a better metric) | Ensuring good mixing is critical for heat and mass transfer. |
| Typical Yield | ~85% | ~75-80% | Transfer losses and less ideal mixing can slightly lower yields. |
| Purity (Crude) | >95% | ~90-95% | Temperature gradients and localized concentration differences can lead to more impurities. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2,6-Dimethoxytoluene (Adapted from similar procedures)
Materials:
-
2,6-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes.
-
Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water or hexanes/ethyl acetate.
Mandatory Visualization
Caption: Vilsmeier-Haack Synthesis Workflow
Caption: Troubleshooting Flowchart for Low Yield
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. mt.com [mt.com]
- 7. data.epo.org [data.epo.org]
- 8. Contact Support [mychemblog.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Bioactive Molecules: 3,5-Dimethoxy-4-methylbenzaldehyde vs. Other Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. Benzaldehyde and its derivatives are foundational building blocks for a vast array of pharmacologically significant molecules, including chalcones, stilbenes, and various heterocyclic compounds. This guide provides an objective comparison of 3,5-Dimethoxy-4-methylbenzaldehyde with other commonly used benzaldehyde derivatives in key synthetic transformations, supported by experimental data.
Introduction to this compound
This compound is an aromatic aldehyde characterized by the presence of two electron-donating methoxy groups and a methyl group on the phenyl ring. This substitution pattern influences the electron density of the aromatic system and the reactivity of the aldehyde functional group, making it a valuable precursor in the synthesis of complex organic molecules with potential therapeutic applications.
Performance in Key Synthetic Reactions
The following sections compare the performance of this compound and other benzaldehyde derivatives in three widely utilized reactions in organic synthesis: the Claisen-Schmidt condensation for chalcone synthesis, the Wittig reaction for stilbene synthesis, and the Knoevenagel condensation.
Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is extensively used for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer properties. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Comparative Data for Chalcone Synthesis
| Benzaldehyde Derivative | Ketone | Base | Product | Yield (%) |
| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | Not specified (basic) | (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | ~90 |
| Benzaldehyde | Acetophenone | 10% NaOH | Chalcone | 83.39 |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Acetophenone | Glacial acetic acid/HCl then 10% KOH | 4-hydroxy-3-methoxychalcone | 25.0 |
| 4-methylbenzaldehyde | Acetophenone | CaPSFA | 4-methylchalcone | 62 (conversion) |
Discussion
The electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde appear to facilitate the nucleophilic attack of the enolate, leading to a high yield of the corresponding chalcone. In contrast, the hydroxyl group in vanillin under the specified conditions leads to a significantly lower yield. The methyl group in 4-methylbenzaldehyde also participates effectively in the reaction.
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one
This protocol describes the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with 4-aminoacetophenone.[1]
-
Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Aminoacetophenone (1.35 g, 10 mmol), Ethanol (20 mL), 10% Sodium Hydroxide (NaOH) solution (10 mL), Ice bath.
-
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde and 4-aminoacetophenone in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Yield: Approximately 85%.[1]
Stilbene Synthesis via Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. It is particularly useful for the synthesis of stilbene and its derivatives, which are known for their diverse biological activities.
Comparative Data for Stilbene Synthesis
| Benzaldehyde Derivative | Wittig Reagent | Base | Product | Yield (%) | Stereoselectivity |
| 3,4,5-Trimethoxybenzaldehyde | (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride | n-BuLi | Combretastatin A-4 | 78 | High Z-selectivity |
| Anisaldehyde | Diethyl (3,5-dimethoxybenzyl)phosphonate | NaH | (E)-3,4',5-Trimethoxystilbene | 35 | Predominantly E |
Discussion
The choice of benzaldehyde derivative and the type of Wittig reagent (ylide vs. phosphonate in Horner-Wadsworth-Emmons variation) significantly impacts both the yield and stereoselectivity of the stilbene product. The synthesis of the potent anticancer agent Combretastatin A-4, for instance, utilizes 3,4,5-trimethoxybenzaldehyde to achieve a high yield of the desired Z-isomer.[2] The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene.[2]
Experimental Protocol: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene
This protocol details the synthesis of a stilbene intermediate via the Wittig olefination of 3,5-dimethoxybenzaldehyde.
-
Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Nitrobenzyltriphenylphosphonium bromide, Sodium methoxide (0.59 g, 11 mmol), Anhydrous methanol (20 mL).
-
Procedure:
-
In a flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Add 4-nitrobenzyltriphenylphosphonium bromide to the sodium methoxide solution at room temperature to generate the ylide (indicated by a deep orange-red color). Stir for 30 minutes.
-
Dissolve 3,5-dimethoxybenzaldehyde in anhydrous methanol and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Yield: Approximately 78%.
Knoevenagel Condensation
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, typically involving an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.
Comparative Data for Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) |
| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium acetate, Ethanol, Reflux | 2 hours | High |
| 3,5-Dimethoxybenzaldehyde | Ethyl cyanoacetate | Triphenylphosphine, 80 °C | 5-10 min | High |
| Substituted Benzaldehydes | Malononitrile | Chitosan, Solvent-free | <30 min | >85 |
Discussion
3,5-Dimethoxybenzaldehyde demonstrates high reactivity in the Knoevenagel condensation with various active methylene compounds under different catalytic conditions, consistently producing high yields in short reaction times.[3] The use of sustainable catalysts like chitosan under solvent-free conditions has also proven to be highly effective for a broad range of substituted benzaldehydes.[4]
Experimental Protocol: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde with Malononitrile
This protocol is a general procedure for the reaction of 3,5-dimethoxybenzaldehyde with malononitrile.[3]
-
Materials: 3,5-Dimethoxybenzaldehyde (1 mmol, 166.2 mg), Malononitrile (1 mmol, 66.1 mg), Ammonium acetate (0.2 mmol, 15.4 mg), Ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde, malononitrile, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Biological Activity of Derived Chalcones
Chalcones derived from substituted benzaldehydes are of significant interest due to their potential as anticancer agents. The substitution pattern on the aromatic rings plays a crucial role in their cytotoxic activity.
In Vitro Anticancer Activity of Methoxy-Substituted Chalcone Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76 - 40.83 |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | 9.18 - 46.11 |
| Brominated chalcone derivative | Gastric cancer cells | 3.57 - 5.61 |
| Chalcone-pyrazole hybrid | HCC cell lines | 0.5 - 4.8 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
-
Visualizing Synthesis and Biological Action
Experimental Workflow for Chalcone Synthesis and Evaluation
The following diagram illustrates a typical workflow from the synthesis of chalcone derivatives to their initial biological evaluation for anticancer activity.
Inhibition of NF-κB Signaling Pathway by Stilbene Derivatives
Stilbene derivatives, which can be synthesized from benzaldehydes, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.[1]
Conclusion
This compound and its related methoxy-substituted analogs are valuable and versatile synthons in organic synthesis. Their electronic properties, conferred by the methoxy and methyl groups, often lead to high yields in key carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Knoevenagel condensations. The choice between this compound and other benzaldehyde derivatives will depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. The resulting chalcone and stilbene scaffolds continue to be promising candidates for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted benzaldehydes in condensation reactions is a critical factor in synthetic organic chemistry, influencing reaction rates, yields, and the ultimate success of synthesizing a wide array of compounds, including chalcones, flavonoids, and other biologically active molecules. This guide provides an objective comparison of the performance of various substituted benzaldehydes in Claisen-Schmidt condensation reactions, supported by experimental data.
The electronic nature of the substituent on the aromatic ring of benzaldehyde plays a pivotal role in its reactivity towards nucleophilic attack in condensation reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect. This principle is a cornerstone of physical organic chemistry and is quantitatively described by the Hammett equation.
Performance Comparison of Substituted Benzaldehydes
The following table summarizes the percentage yields of chalcones synthesized from the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone or acetone under basic conditions. While reaction conditions may vary slightly between different studies, the data provides a clear trend in reactivity.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 | [1] |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | High | [2] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | High | [2] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | KOH/Ethanol | 52 | [3] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | - | [1] |
| 2-Chlorobenzaldehyde | Acetophenone | - | - | [4] |
| 4-Hydroxybenzaldehyde | Acetophenone | NaOH/Ethanol | High | [2] |
| Furfural | Acetophenone | NaOH/Ethanol | - | [2] |
Note: "High" yield indicates that the source reported a successful reaction with good to excellent yields without specifying the exact percentage. The data clearly illustrates that benzaldehydes bearing electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) substituents tend to give higher yields in condensation reactions compared to unsubstituted benzaldehyde or those with electron-donating groups like methoxy (-OCH3).[1][2]
Experimental Protocols
Below are detailed methodologies for the Claisen-Schmidt condensation reaction, a common method for synthesizing chalcones from substituted benzaldehydes.
Protocol 1: Conventional Synthesis in Ethanol
This protocol describes a standard laboratory procedure for the synthesis of chalcones using a sodium hydroxide catalyst in an ethanol solvent.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in an appropriate amount of 95% ethanol.
-
While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 2: Solvent-Free Synthesis
This "green chemistry" approach minimizes the use of organic solvents.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Cycloalkanone (e.g., cyclopentanone or cyclohexanone) (0.5 eq)
-
Solid Sodium hydroxide (NaOH) (20 mol%)
-
Mortar and pestle
Procedure:
-
Place the substituted benzaldehyde and cycloalkanone in a mortar.
-
Add solid sodium hydroxide to the mixture.
-
Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction is often accompanied by a change in color and consistency.
-
After grinding, add water to the reaction mixture and collect the solid product by filtration.
-
Wash the product with water and dry. This method often yields products of high purity without the need for further recrystallization.[5]
Visualizing the Reaction and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general reaction mechanism and experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Solved compare the reactivity of four different aldehydes. | Chegg.com [chegg.com]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde
For researchers and professionals in the fields of organic chemistry and drug development, the efficient synthesis of substituted benzaldehydes is a critical starting point for the creation of a wide array of complex molecules. 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate, can be synthesized through various routes, each presenting a unique profile of efficiency, scalability, and substrate requirements. This guide provides a comparative analysis of prominent synthetic methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for two distinct methods.
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Gattermann Reaction | 2,5-Dimethoxytoluene | Hydrogen cyanide, Aluminium chloride | - | 89.6% | - | [1] |
| Vilsmeier-Haack Reaction | 2,5-Dimethoxytoluene | N-methylformanilide, Phosphorus oxychloride | - | 67% | - | [2] |
Note: Purity data was not explicitly available in the cited sources. Further analytical validation would be required.
Experimental Protocols
Method 1: Gattermann Reaction
This classical method introduces a formyl group onto an electron-rich aromatic ring.
Materials:
-
2,5-Dimethoxytoluene
-
Hydrogen cyanide
-
Aluminium chloride
Procedure: The synthesis is performed according to the standard Gattermann procedure, which involves the treatment of 2,5-dimethoxytoluene with hydrogen cyanide and aluminium chloride.[1] The product is isolated and purified to yield 2,5-dimethoxy-4-methylbenzaldehyde.[1] The reported boiling point of the product is 111-116°C at 0.9 mmHg, with a melting point of 85-86°C.[1]
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds.
Materials:
-
2,5-Dimethoxytoluene
-
N-methylformanilide
-
Phosphorus oxychloride
-
Aqueous sodium acetate solution
-
Aqueous sodium hydrogen sulfite solution
-
Diethyl ether
Procedure:
-
A mixture of N-methylformanilide (0.068 mol) and phosphorus oxychloride (0.068 mol) is stirred at room temperature for 40 minutes.[2]
-
2,5-Dimethoxytoluene (0.117 mol) is then introduced, and the reaction mixture is heated at 50°C for 6 hours.[2]
-
After cooling to 20°C, the mixture is hydrolyzed with 100 ml of a 10% aqueous sodium acetate solution and extracted twice with diethyl ether.[2]
-
The organic extracts are concentrated, and the residue is taken up in an aqueous sodium hydrogen sulfite solution and extracted again with diethyl ether.[2]
-
The aqueous phase is basified to a pH of 12 to precipitate the product as white crystals.[2]
-
The final product has a melting point of 83°C and is obtained with a 67% yield.[2]
Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
References
Comparative Biological Activities of 3,5-Dimethoxy-4-methylbenzaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. 3,5-Dimethoxy-4-methylbenzaldehyde has emerged as a promising starting material for the synthesis of a variety of derivatives, exhibiting a range of biological activities. This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer properties of select derivatives, supported by available experimental data and detailed protocols for key biological assays.
Executive Summary
Derivatives of this compound, particularly stilbenes, have demonstrated notable biological potential. This guide consolidates available data on their anticancer, antimicrobial, and antioxidant activities. While comprehensive comparative data for a wide range of derivatives of this specific methylated benzaldehyde is still emerging, this document leverages existing research on closely related analogues to provide a valuable comparative perspective. A key highlight is the potent anticancer activity of a novel stilbene benzenesulfonamide derivative against human lung adenocarcinoma. Detailed experimental protocols for essential biological assays are also provided to facilitate further research and validation.
Anticancer Activity
A significant finding in the exploration of this compound derivatives is the potent cytotoxic activity of a novel stilbene benzenesulfonamide analogue against the human lung adenocarcinoma epithelial cell line, A549.
Quantitative Data
| Derivative Class | Specific Derivative | Cell Line | Activity Metric | Value | Reference |
| Stilbene | 4-(4-Aminosulfonyl)phenyl-1-(3,5-dimethoxy-4-methylphenyl)ethene | A549 (Lung Adenocarcinoma) | GI₅₀ | 0.1 µM | [1] |
Note: GI₅₀ represents the concentration required to inhibit cell growth by 50%. The potent activity of this derivative, being approximately 500-fold more potent than the natural antioxidant resveratrol, underscores the therapeutic potential of this class of compounds.[1]
Signaling Pathway
Stilbene derivatives often exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. This disruption can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death). The following diagram illustrates a generalized workflow for the synthesis and evaluation of such anticancer agents.
Caption: A general workflow for the synthesis and anticancer evaluation of stilbene derivatives.
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound derivatives are limited, studies on Schiff bases derived from the closely related 3,5-dimethoxybenzaldehyde provide valuable insights into their potential as antimicrobial agents.
Quantitative Data (for 3,5-Dimethoxybenzaldehyde Derivatives)
| Derivative Class | Target Organism | Activity Metric | Value (µg/mL) |
| Schiff Base | Staphylococcus aureus | MIC | 24 - 49 |
| Schiff Base | Candida spp. | MIC | 24 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented is for derivatives of 3,5-dimethoxybenzaldehyde and serves as an indicator of potential activity for derivatives of the methylated analogue.
Experimental Workflow
The antimicrobial potential of newly synthesized compounds is typically assessed using methods like the agar well diffusion assay. This technique provides a preliminary screening of the ability of a compound to inhibit microbial growth.
Caption: A simplified workflow for the agar well diffusion antimicrobial susceptibility test.
Antioxidant Activity
The antioxidant potential of chalcones derived from this compound has been investigated, demonstrating their ability to scavenge free radicals.
Quantitative Data
| Derivative Class | Specific Derivative | Assay | Activity Metric | Value | Reference |
| Chalcone | CZM-3-5 | DPPH Radical Scavenging | IC₅₀ | Good antioxidant capacity | [2] |
Note: IC₅₀ in this context is the concentration of the compound required to scavenge 50% of the DPPH free radicals. While a specific value was not provided in the abstract, the study indicated good antioxidant potential.[2]
Logical Relationship
The antioxidant activity of chalcone derivatives is often attributed to their chemical structure, which enables them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This process helps to mitigate oxidative stress, which is implicated in various diseases.
Caption: A diagram illustrating the free radical scavenging mechanism of antioxidant chalcones.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar.
-
Well Creation: A sterile cork borer is used to create wells (6-8 mm in diameter) in the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.[2]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
Conclusion
Derivatives of this compound, particularly stilbenes and chalcones, represent a promising area for drug discovery. The high anticancer potency of a novel stilbene benzenesulfonamide derivative highlights the potential for developing effective cancer therapeutics from this scaffold. While more extensive research is needed to fully elucidate the antimicrobial and antioxidant profiles of a broader range of derivatives, the preliminary data and established protocols provided in this guide offer a solid foundation for future investigations. Further synthesis and comprehensive biological screening are warranted to identify lead compounds with enhanced activity and favorable pharmacological properties.
References
yield comparison of different synthetic routes to 3,5-Dimethoxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of various synthetic routes to 3,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail prominent synthetic strategies, presenting available quantitative data, step-by-step experimental protocols for analogous reactions, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several established organic chemistry reactions. The optimal choice depends on factors such as starting material availability, desired yield, scalability, and reaction conditions. This guide focuses on three primary strategies: formylation of an activated aromatic ring, oxidation of a primary alcohol, and a Grignard reaction-based approach.
Due to a scarcity of published data detailing the synthesis of this specific isomer, this guide presents yields and protocols from closely related reactions to provide a comparative framework.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| Gattermann Reaction | 2,5-Dimethoxytoluene | Hydrogen cyanide, Aluminium chloride | 89.6 (for isomer)[1] | High yield demonstrated for a similar isomer. | Use of highly toxic hydrogen cyanide. |
| Vilsmeier-Haack Reaction | 1,3-Dimethoxy-2-methylbenzene | POCl₃, DMF | 77 (general) | Milder conditions than Gattermann. | Yield can be substrate-dependent. |
| Oxidation | (3,5-Dimethoxy-4-methylphenyl)methanol | Pyridinium dichromate (PDC) | ~80 (for related alcohol) | High yielding and selective. | Requires synthesis of the starting alcohol. |
| Grignard Reaction | 1-Bromo-3,5-dimethoxy-4-methylbenzene | Mg, DMF | 60-80 (typical) | Versatile and well-established method. | Requires strictly anhydrous conditions. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely reported. Therefore, the following protocols for analogous reactions are provided to illustrate the general procedures.
Gattermann Reaction for an Isomeric Compound
This protocol describes the synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene, which is structurally similar to the likely precursor for the target molecule.
Starting Material: 2,5-Dimethoxytoluene Reagents: Hydrogen cyanide, Aluminium chloride Procedure: (Note: This reaction involves highly toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) A mixture of 2,5-dimethoxytoluene, hydrogen cyanide, and aluminium chloride is reacted according to standard Gattermann procedure.[1] The reaction mixture is then hydrolyzed to yield the aldehyde. The crude product is purified by distillation under reduced pressure.
Vilsmeier-Haack Reaction of 1,3-Dimethoxybenzene
This protocol details the formylation of 1,3-dimethoxybenzene, a related electron-rich aromatic ether.
Starting Material: 1,3-Dimethoxybenzene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Procedure:
-
In a dried, round-bottom flask, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C with stirring to form the Vilsmeier reagent.
-
1,3-Dimethoxybenzene is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium acetate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
Oxidation of a Substituted Benzyl Alcohol
This protocol is for the oxidation of 3,5-dimethoxybenzyl alcohol, a closely related substrate, to the corresponding aldehyde.
Starting Material: 3,5-Dimethoxybenzyl alcohol Reagents: Pyridinium dichromate (PDC) Procedure:
-
To a solution of 3,5-dimethoxybenzyl alcohol in dichloromethane, pyridinium dichromate is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Grignard Reaction for Aldehyde Synthesis
This is a general procedure for the formylation of a Grignard reagent.
Starting Material: 1-Bromo-3,5-dimethoxy-4-methylbenzene Reagents: Magnesium (Mg) turnings, N,N-Dimethylformamide (DMF) Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are activated.
-
A solution of 1-bromo-3,5-dimethoxy-4-methylbenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.
-
The Grignard solution is then cooled, and N,N-dimethylformamide is added dropwise.
-
The reaction is quenched by the addition of an acidic aqueous solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude aldehyde is purified by distillation or chromatography.
Synthetic Pathways Visualization
The following diagrams illustrate the logical flow of the discussed synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
This guide provides a comparative overview of potential synthetic strategies for this compound based on established chemical reactions and data from closely related compounds. Researchers should consider the specific requirements of their project when selecting a synthetic route and may need to optimize the reaction conditions for the target molecule.
References
A Comparative Guide to Catalysts for 3,5-Dimethoxy-4-methylbenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for key chemical transformations of 3,5-Dimethoxy-4-methylbenzaldehyde, a significant building block in the synthesis of pharmaceuticals and other high-value organic compounds. The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and efficiency in these reactions. This document presents a compilation of experimental data, detailed protocols for benchmark reactions, and visual workflows to aid in catalyst selection and experimental design.
Catalytic Oxidation of this compound
The selective oxidation of the aldehyde functional group in this compound to a carboxylic acid is a crucial transformation. Various catalytic systems have been developed to achieve this with high efficiency. Below is a comparison of different catalysts based on performance in oxidizing substituted benzaldehydes.
Data Presentation: Comparison of Oxidation Catalysts
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Carboxylic Acid (%) | Reference |
| MIL-100(V) | Benzyl alcohol | O₂ | - | 100 | - | >99 | >99 | [1] |
| Co-ZIF | Toluene | O₂ | - | 40 | - | 92.3 | 91.3 (to benzaldehyde) | |
| V₂O₅/TiO₂ | p-Methoxytoluene | Air | Vapor Phase | 400 | - | High | Poor (to aldehyde) | |
| Mn(III) complexes / NaClO₂ | Aromatic Aldehydes | NaClO₂ | Buffer solution | - | - | High | High |
Experimental Protocol: Catalytic Oxidation to 3,5-Dimethoxy-4-methylbenzoic Acid
This protocol is a general procedure adapted from the oxidation of aromatic aldehydes using a manganese catalyst with sodium chlorite.
Materials:
-
This compound (1 mmol)
-
Manganese(III) catalyst (e.g., Mn(salen)Cl) (0.01 mmol)
-
Sodium chlorite (NaClO₂) (1.5 mmol)
-
Sodium dihydrogen phosphate (NaH₂PO₄) buffer (e.g., pH 4)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and the Mn(III) catalyst in a mixture of acetonitrile and the phosphate buffer.
-
Slowly add an aqueous solution of sodium chlorite to the reaction mixture with stirring.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow: Catalytic Oxidation
Catalytic Reduction of this compound
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Both chemical reducing agents and catalytic hydrogenation are effective methods.
Data Presentation: Comparison of Reduction Catalysts
| Catalyst/Reagent | Substrate | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 3,5-Dimethoxybenzaldehyde | - | Methanol | Room Temp. | 1-2 h | High | [2] |
| 10% Palladium on Carbon (Pd/C) | 3,5-Dimethoxybenzaldehyde | H₂ gas | Ethanol | Room Temp. | - | High | [2] |
| Fe(II) Pincer Complex | Aromatic Aldehydes | H₂ gas | Ethanol | Room Temp. | 0.5 h | >99 | [3][4] |
| Dual Co-Cu System | Aromatic Aldehydes | H₂O / Amine | - | 30 °C (light-driven) | 5 h | 92 | [5] |
Experimental Protocol: Catalytic Hydrogenation to (3,5-Dimethoxy-4-methyl)phenylmethanol
This protocol is based on the catalytic hydrogenation of 3,5-dimethoxybenzaldehyde.[2]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
To a suitable reaction flask, add this compound and the solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Logical Relationship: Reduction Methods
Condensation Reactions of this compound
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are powerful tools for carbon-carbon bond formation, leading to the synthesis of diverse molecular scaffolds.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound.
Data Presentation: Comparison of Knoevenagel Condensation Catalysts
| Catalyst | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | 2-Methoxyethyl cyanoacetate | - | - | - | 88 | [6] |
| Ammonium Acetate | Malononitrile | Ethanol | Reflux | 2 h | High | [6] |
| CuO Nanoparticles | Barbituric Acid | Solvent-free | Room Temp. | Short | High | [6] |
| Triphenylphosphine | Ethyl Cyanoacetate | Solvent-free | 80 °C | 5-10 min | High | [6][7] |
| Agro-waste extract | Malononitrile | Water | Room Temp. | - | High | [8] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure for the reaction of 3,5-dimethoxybenzaldehyde with malononitrile.[6]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound, malononitrile, and ammonium acetate.
-
Add 10 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
Claisen-Schmidt Condensation
This reaction involves the condensation of an aromatic aldehyde with a ketone.
Data Presentation: Comparison of Claisen-Schmidt Condensation Catalysts
| Catalyst | Ketone | Solvent | Temperature | Time | Yield (%) | Reference |
| Base | 2-Methoxyacetophenone | Ethanol | - | - | ~90 | [9] |
| Solid NaOH | Cyclohexanone | Solvent-free (Grinding) | Room Temp. | 15 min | 70 | [10] |
| MgFeAl-LDH | Cyclohexanone | Solvent-free | 120 °C | 2 h | 93 | |
| Ca(OTf)₂ / NBu₄BF₄ | Substituted Acetophenones | Neat | - | - | Excellent | [11] |
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
This protocol is a general procedure for the base-catalyzed condensation of a substituted benzaldehyde with acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% in water)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and acetophenone in ethanol.
-
Cool the flask in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Signaling Pathway: Base-Catalyzed Condensation
References
- 1. Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00832D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01276D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Impurities in Commercial 3,5-Dimethoxy-4-methylbenzaldehyde
For researchers, scientists, and drug development professionals utilizing 3,5-Dimethoxy-4-methylbenzaldehyde as a key starting material or intermediate, the purity of this reagent is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, byproduct formation, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative framework for the analysis of impurities in commercially available this compound, offering detailed experimental protocols and a discussion of potential process-related impurities.
Understanding the Origin of Impurities
Impurities in commercially available this compound can originate from several sources, primarily the synthetic route employed by the manufacturer. Common methods for the formylation of the precursor, 2,5-dimethoxytoluene, include the Gattermann, Vilsmeier-Haack, and Duff reactions. Each of these named reactions has a unique set of reagents and conditions that can lead to specific impurities. Another potential synthetic pathway is the oxidation of 3,5-dimethoxy-4-methylbenzyl alcohol.
Potential Impurities and Their Likely Origins:
-
Unreacted Starting Materials:
-
2,5-Dimethoxytoluene: The primary precursor for most formylation reactions. Its presence indicates an incomplete reaction.
-
3,5-Dimethoxy-4-methylbenzyl alcohol: The precursor for syntheses involving an oxidation step. Its presence signifies incomplete oxidation.
-
-
Reagent-Related Impurities:
-
N,N-Dimethylformamide (DMF) or N-methylformanilide: Used in the Vilsmeier-Haack reaction and can be carried through the purification process.
-
Hexamethylenetetramine and its byproducts: Utilized in the Duff reaction.
-
-
Isomeric Impurities:
-
Positional Isomers (e.g., 2,5-Dimethoxy-3-methylbenzaldehyde, 2,5-Dimethoxy-6-methylbenzaldehyde): These can arise from non-selective formylation of the starting material. The directing effects of the methoxy and methyl groups on the aromatic ring can lead to substitution at other positions.
-
-
Process-Related Byproducts:
-
3,5-Dimethoxy-4-methylbenzoic acid: A common impurity resulting from the over-oxidation of the aldehyde product, either during synthesis or upon storage.
-
Di-formylated products: The Duff reaction, if not carefully controlled, can sometimes lead to the introduction of a second aldehyde group on the aromatic ring.[1]
-
Products of side reactions: The Gattermann reaction, for instance, can have various side reactions leading to complex impurity profiles if conditions are not optimized.
-
Comparative Analysis of Hypothetical Commercial Batches
Due to the lack of publicly available, direct comparative studies on the impurity profiles of commercially available this compound, the following table presents a hypothetical comparison of three representative batches. This table is intended to serve as a template for researchers to structure their own findings.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Likely Origin |
| Purity (by HPLC) | 99.5 | 98.8 | 99.8 | - |
| 2,5-Dimethoxytoluene | 0.15 | 0.45 | < 0.05 | Unreacted Starting Material (Formylation Route) |
| 3,5-Dimethoxy-4-methylbenzyl alcohol | < 0.05 | < 0.05 | 0.10 | Unreacted Starting Material (Oxidation Route) |
| 3,5-Dimethoxy-4-methylbenzoic acid | 0.20 | 0.30 | < 0.05 | Over-oxidation of Product |
| Isomeric Impurities (total) | 0.10 | 0.25 | < 0.05 | Non-selective Synthesis |
| Other Unidentified Impurities | 0.05 | 0.20 | < 0.05 | Various |
| Total Impurities | 0.5 | 1.2 | 0.2 | - |
Experimental Protocols
To achieve a comprehensive analysis of impurities, a multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantification of the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR).
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Standards of potential impurities (if available)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the commercial sample in the same manner as the standard solution.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Purity is calculated using the area percentage method. Impurities can be identified by comparing their retention times with those of known standards or by collecting fractions for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, such as unreacted starting materials and some byproducts.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
2. Chemicals and Reagents:
-
Dichloromethane or Methanol (GC grade)
-
This compound sample
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-450
4. Sample Preparation:
-
Dissolve the sample in dichloromethane or methanol to a concentration of approximately 1 mg/mL.
5. Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard or by area percentage if response factors are assumed to be similar.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
2. Chemicals and Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
This compound sample
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis)
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans)
4. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
5. Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualized Workflows
The following diagrams illustrate the general workflow for impurity analysis and the potential synthetic pathways leading to the target compound and associated impurities.
References
A Comparative Performance Guide to 3,5-Dimethoxy-4-methylbenzaldehyde in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is critical for the successful synthesis of complex molecular targets. 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, is a valuable building block, particularly in the synthesis of bioactive compounds. Its reactivity is uniquely influenced by the electronic properties of its substituents: two electron-donating methoxy groups and a weakly electron-donating methyl group.
This guide provides an objective comparison of this compound's performance in key organic reactions against common alternatives, supported by experimental data to inform reagent selection and optimize reaction design.
The Influence of Substituents on Reactivity
The reactivity of the carbonyl group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon.[1] Electron-donating groups (EDGs), such as the methoxy (-OCH₃) and methyl (-CH₃) groups present in the target molecule, increase electron density on the aromatic ring and, through resonance and inductive effects, on the carbonyl carbon. This reduces its partial positive charge, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or aldehydes bearing electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups.[1] Consequently, reactions involving initial nucleophilic attack are often slower with EDG-substituted benzaldehydes.
Performance in Carbon-Carbon Bond-Forming Reactions
Despite the reduced electrophilicity, this compound and its close structural analogs (like 3,5-dimethoxybenzaldehyde) are highly effective synthons for building complex scaffolds such as stilbenes and chalcones, often providing excellent yields.
Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a cornerstone for alkene synthesis. The data indicates that while aldehydes with EWGs exhibit faster reaction rates, substrates like 3,5-dimethoxybenzaldehyde are crucial for creating specific, highly functionalized stilbenes, which are of significant interest in medicinal chemistry.[1][2]
Table 1: Comparative Performance of Substituted Benzaldehydes in the Wittig Reaction
| Benzaldehyde Derivative | Substituent Type | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Electron-Withdrawing (-NO₂) | 4-Nitrostilbene Derivative | 95% | [3] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing (-Cl) | 4-Chlorostilbene Derivative | 88% | [3] |
| 3,5-Dimethoxybenzaldehyde | Electron-Donating (-OCH₃) | (E)-3,5-dimethoxy-4'-nitrostilbene | ~78% | [2] |
| Benzaldehyde (Unsubstituted) | Neutral | Stilbene | Baseline | [1] |
| 4-Methylbenzaldehyde | Electron-Donating (-CH₃) | 4-Methylstilbene Derivative | Lower relative rate than benzaldehyde | [1] |
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, precursors to flavonoids, are typically synthesized via the base-catalyzed Claisen-Schmidt condensation. In this reaction, the electron-donating nature of the methoxy groups in 3,5-dimethoxybenzaldehyde can be advantageous, facilitating the initial nucleophilic attack by the acetophenone enolate and leading to high product yields.[4]
Table 2: Comparative Performance of Substituted Benzaldehydes in the Claisen-Schmidt Condensation
| Benzaldehyde Derivative | Acetophenone Derivative | Base | Product | Yield (%) | Reference |
| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | Basic Conditions | (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | ~90% | [4] |
| 3,5-Dimethoxybenzaldehyde | 4'-Hydroxyacetophenone | NaOH | (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | Not specified | [5] |
| Benzaldehyde (Unsubstituted) | Acetophenone | 10% NaOH | Chalcone | 83.39% | [4] |
| Vanillin (4-hydroxy-3-methoxy) | Acetophenone | Acid then KOH | 4-hydroxy-3-methoxychalcone | 25.0% | [4] |
Synthesis via Vilsmeier-Haack Formylation
A primary route for the synthesis of aldehydes on electron-rich aromatic rings is the Vilsmeier-Haack reaction.[6] This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as a mild electrophile.[7][8][9] For a precursor like 1,3-dimethoxy-2-methylbenzene, this method would regioselectively install the formyl (-CHO) group to yield this compound.
Experimental Protocols
The following protocols are representative methodologies for key reactions involving 3,5-dimethoxybenzaldehyde, a close analog to the title compound.
Protocol 1: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene via Wittig Reaction[2]
This protocol details the Wittig olefination for synthesizing a stilbene intermediate.
1. Ylide Generation:
-
Suspend 4-Nitrobenzyltriphenylphosphonium bromide (11 mmol) in anhydrous methanol (10 mL).
-
Separately, prepare a solution of sodium methoxide (11 mmol) in anhydrous methanol (10 mL).
-
Add the sodium methoxide solution dropwise to the phosphonium salt suspension at room temperature. The formation of a deep orange-red color indicates ylide generation.
-
Stir the mixture for 30 minutes.
2. Olefination:
-
Dissolve 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in anhydrous methanol (10 mL).
-
Add the aldehyde solution dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
After completion, remove the methanol under reduced pressure.
-
Partition the resulting residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product. (Approximate Yield: 78%)
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation[5]
This protocol describes the synthesis of a chalcone from 3,5-dimethoxybenzaldehyde and 4'-hydroxyacetophenone.
1. Reaction Setup:
-
Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).
-
In a separate flask, dissolve 4'-hydroxyacetophenone (1.2 mmol) in ethanol (20 mL).
-
Cool the ethanolic solution of 4'-hydroxyacetophenone to 0°C with stirring.
2. Condensation:
-
Add the aqueous NaOH solution to the cooled ethanolic solution.
-
Add 3,5-dimethoxybenzaldehyde (1.0 mmol) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 24-48 hours. Monitor progress by TLC.
3. Workup and Purification:
-
Upon completion, pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Navigating Stereoselectivity with 3,5-Dimethoxy-4-methylbenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of complex molecules is a paramount objective. While 3,5-Dimethoxy-4-methylbenzaldehyde presents a valuable scaffold for the synthesis of various target molecules, a comprehensive survey of the scientific literature reveals a notable scarcity of specific studies detailing its performance in stereoselective reactions. Consequently, this guide will draw upon well-established stereoselective transformations involving structurally similar substituted benzaldehydes to provide a comparative framework. The principles and experimental data presented herein for analogous compounds offer valuable insights into the potential stereochemical outcomes when employing this compound in similar synthetic contexts.
Diastereoselective Olefination Reactions: A Case Study with Analogous Benzaldehydes
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the formation of carbon-carbon double bonds. The stereochemical outcome of these reactions, yielding either the (E) or (Z)-isomer, is highly dependent on the nature of the phosphorus reagent and the reaction conditions. While specific data for this compound is not available, extensive research on the closely related 3,5-dimethoxybenzaldehyde provides a clear illustration of these principles.
The Wittig reaction, utilizing a phosphonium ylide, can be tuned to favor the (Z)-alkene, particularly with non-stabilized ylides. In contrast, the Horner-Wadsworth-Emmons reaction, which employs a phosphonate ester, generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1] This inherent selectivity is a critical consideration in synthetic design.
Below is a comparative summary of olefination reactions with benzaldehyde derivatives, illustrating the expected diastereoselectivity.
| Reaction | Aldehyde Derivative | Reagent | Product | Diastereoselectivity | Yield (%) |
| Wittig | 3,5-Dimethoxybenzaldehyde | Triphenyl(4-methoxybenzyl)phosphonium bromide / KHMDS | (Z/E)-3,4',5-Trimethoxystilbene | Mixture of isomers | Not specified |
| HWE | 3,5-Dimethoxybenzaldehyde | Diethyl (4-methoxybenzyl)phosphonate / NaH | (E)-3,4',5-Trimethoxystilbene | Predominantly E | ~35% |
| Claisen-Schmidt | 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone / Base | (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | Predominantly E | ~90%[1] |
Enantioselective Nucleophilic Additions: Asymmetric Allylation
Achieving enantioselectivity in nucleophilic additions to the carbonyl group of aldehydes is a cornerstone of modern asymmetric synthesis. This is typically accomplished using chiral catalysts or reagents that create a chiral environment around the prochiral aldehyde, directing the nucleophilic attack to one face of the carbonyl plane.
While no specific examples of asymmetric reactions with this compound were identified, the asymmetric allylation of 4-methoxybenzaldehyde serves as an excellent proxy. In this reaction, a chiral catalyst, often derived from an amino acid, promotes the addition of an allyl group to the aldehyde, yielding a chiral homoallylic alcohol with high enantiomeric excess (ee).
The following table summarizes representative results for the asymmetric allylation of 4-methoxybenzaldehyde with different chiral catalysts.
| Aldehyde | Allylating Agent | Catalyst | Product | Enantiomeric Excess (ee) | Yield (%) |
| 4-Methoxybenzaldehyde | Allyltrichlorosilane | (S)-1 (Tosyl-L-phenylalanine derivative) | (S)-1-(4-methoxyphenyl)but-3-en-1-ol | 38% | Not specified |
| 4-Methoxybenzaldehyde | Allyltrichlorosilane | L-phenylalanine | 1-(4-methoxyphenyl)but-3-en-1-ol | Not specified | Not specified |
Experimental Protocols
The following are generalized experimental protocols for the types of reactions discussed. These should be adapted and optimized for reactions involving this compound.
General Procedure for Horner-Wadsworth-Emmons Olefination
-
Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the appropriate phosphonate ester (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of the benzaldehyde derivative (1.2 eq) in anhydrous THF is added dropwise.
-
Work-up and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.
General Procedure for Asymmetric Allylation
-
Catalyst Activation (if necessary): The chiral catalyst (0.1 eq) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Reaction Setup: To the catalyst solution at the desired temperature (e.g., -78 °C), the benzaldehyde derivative (1.0 eq) is added, followed by the dropwise addition of the allylating agent (1.5 eq).
-
Work-up and Purification: The reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography to yield the enantiomerically enriched homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
While direct experimental data on the stereoselective reactions of this compound is limited in the current literature, a comparative analysis of analogous substituted benzaldehydes provides a strong predictive framework for its behavior. In diastereoselective olefination reactions, the choice between a Wittig and a Horner-Wadsworth-Emmons protocol is expected to provide control over the (Z)/(E) isomer ratio. For enantioselective transformations, such as nucleophilic additions, the use of established chiral catalysts is anticipated to induce significant levels of stereocontrol. The experimental protocols provided herein offer a starting point for the development of highly selective syntheses utilizing this compound as a key building block. Further research into the specific stereoselective reactions of this compound is warranted to fully elucidate its synthetic potential.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxy-4-methylbenzaldehyde: A Procedural Guide
For immediate reference, 3,5-Dimethoxy-4-methylbenzaldehyde should be treated as hazardous chemical waste. The primary disposal method is to transfer the material to an approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for aromatic aldehydes and general chemical waste management, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents and strong bases.
-
-
Containment:
-
Collect waste this compound in a designated, sealable, and chemically compatible container. For solid forms, a securely sealed plastic or glass container is appropriate.
-
If the chemical is in a solution, use a compatible liquid waste container. Avoid using containers that previously held incompatible chemicals.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated secondary containment area, away from heat sources and direct sunlight.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point and is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with accurate information about the chemical and its known hazards.
-
Quantitative Data Summary
| Parameter | Guideline | Source/Rationale |
| Primary Disposal Method | Incineration by an approved hazardous waste facility.[1][2][3][4] | Common practice for organic chemical waste to ensure complete destruction. |
| Alternative Disposal | Chemical treatment (e.g., oxidation) - Not recommended for lab scale without specific protocols and EHS approval. | Aldehydes can be oxidized to less harmful carboxylic acids, but this is an industrial-scale procedure. |
| Container Type | Sealable, chemically compatible containers (glass or polyethylene). | To prevent leaks and reactions with the container material. |
| Labeling Requirements | "Hazardous Waste," full chemical name, and associated hazard symbols. | Complies with safety regulations and informs waste handlers of the contents. |
| Environmental Hazards | Should not be released into the environment.[4] | Potential for harm to aquatic life and ecosystems. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Experimental Protocols for Chemical Treatment (For Informational Purposes Only)
While not recommended for routine laboratory disposal, industrial-scale treatment of aldehyde-containing wastewater may involve chemical oxidation. One such method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Example Protocol: Fenton Oxidation of Aromatic Aldehydes
-
Objective: To degrade the aromatic aldehyde into less toxic byproducts.
-
Methodology:
-
The wastewater containing the aldehyde is acidified to a pH of approximately 3-4.
-
A catalytic amount of an iron (II) salt (e.g., ferrous sulfate) is added.
-
Hydrogen peroxide is then carefully added to the solution. The reaction between the iron catalyst and hydrogen peroxide generates highly reactive hydroxyl radicals, which oxidize the organic compounds.
-
The reaction is monitored for the degradation of the aldehyde, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solution is neutralized, and any precipitated iron sludge is removed.
-
It is critical to reiterate that such procedures should not be attempted in a standard laboratory setting without a thorough risk assessment, specific protocols, and approval from your institution's safety office. The standard and safest procedure is to dispose of this compound through a licensed hazardous waste disposal service.[1][2][3]
References
Personal protective equipment for handling 3,5-Dimethoxy-4-methylbenzaldehyde
This guide provides crucial safety and logistical information for the proper handling and disposal of 3,5-Dimethoxy-4-methylbenzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H12O3 | N/A |
| Molecular Weight | 180.20 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 110 - 113 °C | |
| Boiling Point | 192 - 193 °C at 19 hPa |
Hazard Identification and Precautionary Statements
Based on data for similar aromatic aldehydes, this compound is anticipated to present the following hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) Selection
A thorough hazard assessment is essential to select the appropriate PPE for handling this compound.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side-shields (minimum) or chemical safety goggles.[1][2] | Protects against dust particles and splashes.[1] |
| A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][2] | Provides broader protection for the face.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] | Prevents direct skin contact with the chemical.[3] |
| Inspect gloves before use and remove them properly to avoid skin contamination.[4] | Ensures glove integrity and prevents secondary contamination. | |
| Body Protection | Laboratory coat.[3] | Provides a barrier against chemical splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] | Minimizes inhalation of dust or vapors. |
| If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Provides protection when airborne concentrations may be high. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Read and understand the Safety Data Sheet (SDS) for this compound.[6]
-
Ensure a chemical fume hood is available and functioning correctly.[7]
-
Gather all necessary PPE and ensure it is in good condition.[3]
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.[3]
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
Waste Collection :
-
Container Disposal :
-
Spill Cleanup :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
